Hsd17B13-IN-91
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22ClN3O3S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O3S/c1-10-14(16(25)20-8-7-18(2,3)4)17(26-22-10)21-15(24)11-5-6-13(23)12(19)9-11/h5-6,9,23H,7-8H2,1-4H3,(H,20,25)(H,21,24) |
InChI Key |
ZGQWGQLWCLVNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)NCCC(C)(C)C)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13-IN-91: A Technical Guide to its Mechanism of Action in Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2][3] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is thought to play a role in lipid metabolism and inflammation.[2][4] Inhibition of HSD17B13 is therefore a promising strategy to ameliorate the pathological features of NAFLD. This document provides a detailed overview of the mechanism of action of HSD17B13 inhibition in NAFLD, with a focus on the preclinical data and experimental methodologies used to characterize potent and selective inhibitors. Due to the limited public information on a specific inhibitor designated "HSD17B13-IN-91," this guide will utilize data from a well-characterized representative small molecule inhibitor, BI-3231, to illustrate the principles of HSD17B13 inhibition.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[4][5] The enzyme is localized to the surface of lipid droplets within hepatocytes.[4][6] While its precise physiological substrate is still under investigation, studies have shown that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][7] This activity is implicated in hepatic retinoid metabolism, which is often dysregulated in NAFLD and can influence inflammation and fibrosis.[1]
The pathogenic role of HSD17B13 in NAFLD is thought to be mediated through several interconnected pathways:
-
Lipid Metabolism: Overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets and can increase the size of these droplets.[1][8] This contributes to the hallmark feature of NAFLD, hepatic steatosis.
-
Inflammation: HSD17B13 expression is associated with inflammatory signaling in the liver. Its activity may influence the production of pro-inflammatory mediators.[8] Studies have shown that higher HSD17B13 expression in hepatocytes can indirectly lead to the activation of hepatic stellate cells, key drivers of liver fibrosis.[8]
-
Fibrosis: By promoting steatosis and inflammation, HSD17B13 activity contributes to the progression of NAFLD to NASH and subsequent liver fibrosis. Genetic variants that lead to a loss of HSD17B13 function are strongly associated with protection against the development of advanced fibrosis and cirrhosis.[1][9][10]
This compound: A Representative Small Molecule Inhibitor
While specific data for this compound is not publicly available, the potent and selective inhibitor BI-3231 serves as an excellent surrogate to understand the expected properties and mechanism of a targeted HSD17B13 inhibitor.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for a representative HSD17B13 inhibitor, BI-3231.[11][12][13]
Table 1: In Vitro Potency and Selectivity of a Representative HSD17B13 Inhibitor (BI-3231)
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Reference |
| Enzymatic IC50 | Single-digit nM | Single-digit nM | >10 µM | [11][12] |
| Cellular IC50 | Double-digit nM | Not reported | Not reported | [11][12] |
Table 2: In Vitro Effects of a Representative HSD17B13 Inhibitor (BI-3231) in a Cellular Model of Lipotoxicity
| Parameter | Control | Palmitic Acid-Treated | Palmitic Acid + BI-3231 | Reference |
| Triglyceride Accumulation | Baseline | Significantly Increased | Significantly Decreased | [13] |
| Hepatocyte Proliferation | Normal | Decreased | Improved | [13] |
| Mitochondrial Respiration | Normal | Impaired | Increased | [13] |
Table 3: In Vivo Effects of HSD17B13 Inhibition in a Mouse Model of NAFLD
| Parameter | Chow Diet | High-Fat Diet (HFD) | HFD + HSD17B13 Knockdown | Reference |
| Hepatic Steatosis | Minimal | Severe | Markedly Improved | [14] |
| Serum ALT | Normal | Elevated | Reduced | [14] |
| Fibrosis Markers (e.g., Timp2) | Baseline | Increased | Significantly Decreased | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.
HSD17B13 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Principle: The assay quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate (e.g., β-estradiol or retinol), using a bioluminescent detection kit.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well assay plates
-
Test compound (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing PBS, NAD+, and the substrate in a 384-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant HSD17B13 protein.
-
Incubate the plate at room temperature for 1 hour.
-
Add an equal volume of NADH-Glo™ Detection Reagent.
-
Incubate for an additional hour.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistical curve.[16]
Cellular HSD17B13 Activity Assay
This assay assesses the potency of an inhibitor in a cellular context.
Principle: Stably transfected HEK293 cells overexpressing HSD17B13 are treated with a substrate, and the production of the oxidized product is measured by LC-MS.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (DMEM with supplements)
-
Substrate: β-estradiol
-
Test compound
-
LC-MS system
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in 384-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compound for 30 minutes.
-
Add the substrate (β-estradiol) and incubate for a defined period.
-
Stop the reaction and extract the supernatant.
-
Quantify the product (estrone) using a validated LC-MS method.
In Vivo Efficacy in a Diet-Induced Mouse Model of NAFLD
This experiment evaluates the therapeutic effect of an HSD17B13 inhibitor in a relevant animal model.
Principle: Mice fed a high-fat diet develop key features of NAFLD, including steatosis, inflammation, and fibrosis. The test compound is administered to these mice to assess its ability to reverse or prevent these pathological changes.
Animals:
-
Male C57BL/6J mice
Diet and Treatment:
-
Induce NAFLD by feeding mice a high-fat diet (e.g., 45-60% kcal from fat) for a specified duration (e.g., 16-24 weeks).
-
Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage, subcutaneous injection) for a defined treatment period.
Endpoints:
-
Histopathology: Liver sections are stained with H&E for assessment of steatosis and inflammation, and with Sirius Red for fibrosis.
-
Biochemical Analysis: Serum levels of ALT and AST are measured as markers of liver injury. Liver triglycerides are quantified.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism, inflammation, and fibrosis (e.g., Cd36, Timp1, Col1a1) is determined by qRT-PCR.[14][15]
Signaling Pathways and Molecular Mechanisms
The inhibition of HSD17B13 is expected to impact several key signaling pathways implicated in NAFLD pathogenesis.
Proposed Signaling Pathway of HSD17B13 in NAFLD
The following diagram illustrates the central role of HSD17B13 in hepatic lipid metabolism and its downstream effects.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of an HSD17B13 inhibitor.
Caption: Preclinical workflow for HSD17B13 inhibitor characterization.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. Small molecule inhibitors, exemplified by compounds like BI-3231, demonstrate potent and selective inhibition of HSD17B13's enzymatic activity, leading to beneficial effects on lipid metabolism, inflammation, and fibrosis in preclinical models. The comprehensive characterization of these inhibitors through a rigorous workflow of in vitro and in vivo studies is essential for their successful clinical development. Further research will continue to elucidate the precise molecular mechanisms underlying the protective effects of HSD17B13 inhibition and will pave the way for novel therapies for patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of HSD17B13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The strong genetic validation, stemming from the observation that loss-of-function variants of the HSD17B13 gene are protective against disease progression, has spurred significant research and development efforts. This guide provides a comprehensive overview of the core technical aspects of HSD17B13 inhibitor discovery and development, including detailed experimental protocols, quantitative data on current inhibitors, and visualizations of key biological and operational pathways.
The Role of HSD17B13 in Liver Disease
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and retinol.[1][2][3] Its expression is markedly upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD).[2] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[1]
The primary impetus for targeting HSD17B13 comes from human genetics. A splice variant, rs72613567:TA, results in a truncated, unstable protein with reduced enzymatic activity.[1][4] Carriers of this variant have been shown to have a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][5] This protective effect has been observed across various patient populations and etiologies of liver disease.[5]
The precise molecular mechanism of HSD17B13's contribution to liver pathology is still under investigation, but it is known to catalyze the conversion of retinol to retinaldehyde.[1] Its expression is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][6][7] This suggests HSD17B13 is embedded in a critical pathway for hepatic lipid metabolism.
The HSD17B13 Inhibitor Development Landscape
The strong genetic validation has made HSD17B13 an attractive target for pharmaceutical intervention. The development pipeline includes both small molecule inhibitors and RNA interference (RNAi) therapeutics.
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and are being actively pursued by several companies.
-
BI-3231 (Boehringer Ingelheim): A potent and selective chemical probe for HSD17B13.[1][2] It demonstrates high metabolic stability in liver microsomes.[1]
-
INI-822 (Inipharm): The first small molecule inhibitor to enter clinical development for NASH.[8] Preclinical data has shown that it can decrease fibrotic protein levels in a human liver-on-a-chip model.[9] A Phase 1 clinical trial has demonstrated that INI-822 achieves plasma exposures anticipated to inhibit HSD17B13 with a half-life suitable for once-daily oral dosing.[10]
RNAi Therapeutics
RNAi therapeutics aim to reduce the expression of the HSD17B13 protein in the liver.
-
Rapirosiran (ALN-HSD) (Alnylam Pharmaceuticals/Regeneron): A subcutaneously administered RNAi therapeutic. A Phase 1 study showed a dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% in the highest-dose group.[11]
-
ARO-HSD (Arrowhead Pharmaceuticals): An RNAi therapeutic that has demonstrated robust reductions in both HSD17B13 mRNA and protein levels in patients with suspected NASH.[5][12] This was accompanied by reductions in alanine aminotransferase (ALT), a marker of liver injury.[5][12]
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data for key HSD17B13 inhibitors.
Table 1: In Vitro Potency of Small Molecule Inhibitors
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Reference(s) |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | 0.7 | [1] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 | N/A | [1] |
| INI-822 | Human HSD17B13 | Enzymatic | low nM | N/A | [9] |
Table 2: Clinical Trial Data for RNAi Therapeutics
| Compound | Dose | Target Reduction (mRNA) | Target Reduction (Protein) | Key Clinical Outcome | Reference(s) |
| Rapirosiran (ALN-HSD) | 400 mg (quarterly) | 78% median reduction | N/A | Encouraging safety and tolerability | [11] |
| ARO-HSD | 25 mg | 56.9% mean reduction | Similar to mRNA reduction | Reductions in ALT | [12] |
| ARO-HSD | 100 mg | 85.5% mean reduction | 83% or greater reduction | Reductions in ALT | [5][12] |
| ARO-HSD | 200 mg | 93.4% mean reduction | Similar to mRNA reduction | Reductions in ALT | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful discovery and characterization of HSD17B13 inhibitors.
High-Throughput Screening (HTS) via MALDI-TOF Mass Spectrometry
This method allows for the rapid screening of large compound libraries.[13]
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[13]
-
Procedure:
-
Dispense 50 nL of test compound or DMSO into a 1536-well assay plate.
-
Add purified human HSD17B13 enzyme, NAD+ cofactor, and a substrate (e.g., estradiol or leukotriene B4).
-
Incubate the reaction mixture.
-
Stop the reaction and prepare the samples for MALDI-TOF MS analysis.
-
Analyze the samples to measure the conversion of substrate to product, thereby determining the inhibitory activity of the compounds.
-
NAD-Glo™ Bioluminescent Assay
This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction.[14][15]
-
Reagents: NAD-Glo™ Assay kit (Promega).[14]
-
Procedure:
-
In a 96- or 384-well plate, combine the HSD17B13 enzyme, substrate (e.g., estradiol or LTB4), NAD+, and the test compound in an appropriate buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[14]
-
Incubate the reaction at room temperature.
-
Add the NAD-Glo™ Detection Reagent, which contains a reductase, a proluciferin substrate, and luciferase.[16][17]
-
The reductase reduces the proluciferin to luciferin in the presence of NADH.
-
Luciferase then uses luciferin to produce a light signal that is proportional to the amount of NADH produced.
-
Measure the luminescence using a plate reader.
-
Cellular Retinol Dehydrogenase Activity Assay
This assay assesses the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context.[4][18]
-
Cell Line: HEK293 cells transiently transfected with an HSD17B13 expression vector.[4][18]
-
Procedure:
-
Seed HEK293 cells in a multi-well plate.
-
Transfect the cells with a plasmid encoding HSD17B13 or an empty vector control.
-
After allowing for protein expression, add all-trans-retinol to the culture medium.
-
Incubate the cells for a defined period (e.g., 6-8 hours).
-
Harvest the cells and extract the retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid using normal-phase HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Visualizing Key Pathways and Processes
HSD17B13 Signaling Pathway
The expression of HSD17B13 is regulated by key players in hepatic lipid metabolism.
Caption: HSD17B13 expression is induced by LXRα through SREBP-1c.
HSD17B13 Inhibitor Screening Workflow
A typical workflow for identifying and characterizing novel HSD17B13 inhibitors.
Caption: A multi-step workflow for HSD17B13 inhibitor discovery.
HSD17B13 Drug Development Logic
The logical progression from a genetically validated target to clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. natap.org [natap.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrowheadpharma.com [arrowheadpharma.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 9. inipharm.com [inipharm.com]
- 10. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. enanta.com [enanta.com]
- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAD/NADH-Glo™ Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
- 18. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hsd17B13 in Hepatic Lipid Metabolism: A Technical Guide
Introduction to Hsd17B13
Hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13) is a member of the HSD17B superfamily, which comprises 15 enzymes involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver.[1][3] Within hepatocytes, Hsd17B13 is specifically an ER-resident protein that is targeted to the surface of lipid droplets (LDs), which are dynamic organelles central to lipid storage and metabolism.[4][5][6] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][5][7] The discovery that genetic polymorphisms resulting in a loss of Hsd17B13's enzymatic activity are linked to protection against NASH has generated significant interest in its function and therapeutic potential.[4][8]
Enzymatic Function and Substrates
Hsd17B13's precise physiological substrates are still under investigation, but in vitro studies have established its function as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[4][6] This enzymatic activity is dependent on several factors, including its proper targeting to lipid droplets and the presence of a cofactor binding site for NAD+.[3][6] The N-terminal region of the protein, specifically a conserved 7-amino acid sequence (AA22–28), is crucial for this lipid droplet localization; variants lacking this sequence fail to target LDs and exhibit lower protein stability and no enzymatic activity.[6] While retinol is a plausible in vivo substrate, the enzyme may also act on other steroids and bioactive lipids.[3][6]
Role in Hepatic Lipid Metabolism
Hsd17B13 is intricately involved in regulating the storage and breakdown of lipids within hepatocytes. Its expression is transcriptionally upregulated by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of hepatic lipogenesis.[4][5][9]
The functional impact of Hsd17B13 on lipid accumulation has produced some conflicting results in preclinical models. Overexpression of Hsd17B13 in mouse liver and hepatoma cell lines leads to an increase in hepatic triglycerides.[10] Mechanistically, Hsd17B13 has been proposed to influence lipid handling through two main avenues:
-
Inhibition of Lipolysis: It may physically interact with adipose triglyceride lipase (ATGL) on the lipid droplet surface, preventing its activation and thereby suppressing the breakdown of triglycerides.[9][11]
-
Promotion of Lipogenesis: It has been linked to the enhanced activation of SREBP-1c, which would in turn increase the synthesis of fatty acids.[9]
However, studies using whole-body Hsd17b13 knockout mice have yielded inconsistent results. Some studies report that knockout mice develop hepatic steatosis due to increased fatty acid synthesis and impaired mitochondrial β-oxidation[12], while others found that Hsd17b13 deficiency does not protect mice from diet-induced steatosis, inflammation, or fibrosis, failing to replicate the protective phenotype seen in humans with loss-of-function variants.[13][14] These species-specific differences are critical considerations for the development of Hsd17B13-targeted therapies.[13]
Genetic Variants and Protection Against Liver Disease
The most compelling evidence for the role of Hsd17B13 in liver disease comes from human genetics. Several loss-of-function variants have been identified that are strongly associated with a reduced risk of disease progression.
-
The rs72613567 Splice Variant: This is the most well-characterized variant, a T>TA insertion that creates a splice donor site, leading to a truncated, unstable, and enzymatically inactive protein.[15][16]
-
Other Protective Variants: Other variants, including rs6834314, rs9992651, and the P260S mutation, also result in a partial or complete loss of function and are associated with decreased severity of NAFLD.[4][5][10][17]
These variants do not prevent the initial development of hepatic steatosis but rather protect against the progression to more advanced, inflammatory, and fibrotic stages of liver disease.[18] The protective effect of the rs72613567 variant can even mitigate the risk of liver injury associated with the pro-fibrotic PNPLA3 I148M mutation.[4][15]
Data Presentation
| Variant (SNP ID) | Allele | Population | Disease/Outcome | Risk Reduction / Odds Ratio (OR) | Citation |
| rs72613567 | TA (Homozygote) | European Descent | Alcoholic Liver Disease | 53% reduced risk | [10] |
| rs72613567 | TA (Homozygote) | European Descent | NAFLD | 30% reduced risk | [10] |
| rs72613567 | TA (Heterozygote) | European Descent | NASH Cirrhosis | 26% reduced risk | [4] |
| rs72613567 | TA (Homozygote) | European Descent | NASH Cirrhosis | 49% reduced risk | [4] |
| rs72613567 | TA (Heterozygote) | European Descent | Alcoholic Cirrhosis | 42% reduced risk | [5] |
| rs72613567 | TA (Homozygote) | European Descent | Alcoholic Cirrhosis | 73% reduced risk | [5] |
| rs72613567 | TA (Heterozygote) | European Descent | Hepatocellular Carcinoma | OR = 0.65 | [5] |
| rs72613567 | TA (Homozygote) | European Descent | Hepatocellular Carcinoma | OR = 0.28 | [5] |
| rs9992651 | A | Mixed | NAFLD | OR = 0.74 | [4][8] |
| rs13118664 | G | Mixed | NAFLD | OR = 0.74 | [4][8] |
| rs6834314 | G | Multi-ethnic Asian | NASH | Lower odds | [17] |
Molecular Signaling Pathways
Hsd17B13 influences multiple pathways that are central to inflammation and fibrosis in the liver.
Retinoid Metabolism and Hepatic Stellate Cell Activation
As an RDH, wild-type Hsd17B13 converts retinol to retinaldehyde.[4] Retinoids are known to be stored in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. It is hypothesized that by depleting a local retinol pool, active Hsd17B13 in hepatocytes may indirectly promote HSC activation.[4] Conversely, loss-of-function variants would increase local retinol availability, which may have a protective effect.[4]
Pro-Fibrotic Signaling via TGF-β1
Recent evidence suggests Hsd17B13 couples hepatocyte lipid metabolism directly to HSC activation. Hsd17B13-driven lipogenesis can elicit potent paracrine activation of HSCs through the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine.[9]
Pro-Inflammatory Signaling via PAF/STAT3
Hsd17B13 can form a liquid-liquid phase separation (LLPS) around lipid droplets, which enhances its enzymatic function.[19] This process increases the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator. Secreted PAF then acts on neighboring cells to activate the STAT3 pathway, leading to increased fibrinogen synthesis and subsequent adhesion of leukocytes, a critical step in initiating hepatic inflammation.[19]
HSD17B13 as a Therapeutic Target
The robust human genetic data indicating that lower Hsd17B13 activity is protective against liver disease progression makes it an attractive drug target.[20] The therapeutic hypothesis is that inhibiting Hsd17B13's enzymatic activity will mimic the protective effect of the loss-of-function genetic variants, thereby slowing or preventing the progression of NAFLD to NASH and fibrosis.[21] Several therapeutic modalities are in development:
-
RNA interference (RNAi): These approaches aim to reduce the expression of the HSD17B13 gene. Alnylam Pharmaceuticals has advanced an RNAi therapeutic into clinical trials.[5]
-
Small Molecule Inhibitors: Orally-delivered small molecules are being developed to directly inhibit the enzymatic activity of the Hsd17B13 protein. Companies like Inipharm and Enanta Pharmaceuticals have active programs, with some candidates entering Phase 1 clinical studies.[22][23][24]
Key Experimental Protocols
In Vitro HSD17B13 Enzymatic Activity Assay
This protocol measures the RDH activity of recombinant Hsd17B13 by detecting the production of NADH.
Methodology:
-
Reaction Setup: In a 384-well plate, combine 300 ng of recombinant human Hsd17B13 protein in 10 µL of PBS containing 500 µM NAD+ and 15 µM β-estradiol (as a representative substrate).[25]
-
Detection: Add an equal volume of a luciferase-based NADH detection reagent (e.g., NADH-Glo™).[25]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for NADH production and the subsequent luciferase reaction.[25]
-
Measurement: Read the resulting luminescence signal using a multi-mode plate reader. The light output is directly proportional to the amount of NADH produced and thus to the enzymatic activity.[25]
In Vivo Hsd17B13 Knockdown in a Murine Model of NAFLD
This protocol describes the use of RNAi to study the effects of reduced Hsd17B13 expression in a diet-induced mouse model of NAFLD.
Methodology:
-
Model Induction: Feed C57BL/6 mice a high-fat diet (HFD) or a Western diet to induce obesity and hepatic steatosis over several weeks.[13][26]
-
Therapeutic Intervention: Administer an adeno-associated virus (AAV) vector expressing a short-hairpin RNA (shRNA) targeting Hsd17b13 (AAV-shHsd17b13) via tail vein injection to achieve liver-specific knockdown. A control group receives an AAV expressing a non-targeting shRNA.[19][27]
-
Follow-up: Continue the diet for a predefined period post-injection (e.g., 4-12 weeks).
-
Endpoint Analysis: At the end of the study, harvest liver and blood samples. Analyze liver tissue for triglyceride content, histology (steatosis, inflammation, fibrosis scoring), and gene expression of inflammatory and fibrotic markers. Analyze serum for liver enzymes (ALT, AST).[13][14]
Conclusion and Future Directions
Hsd17B13 stands as a pivotal, liver-enriched protein in the regulation of hepatic lipid metabolism. While its precise enzymatic substrates and the full extent of its biological functions are still being elucidated, the strong and consistent protective effect of its loss-of-function variants in humans provides a compelling rationale for its development as a therapeutic target for NASH and other chronic liver diseases. Key future research should focus on resolving the discrepancies between human genetics and murine models, fully characterizing its substrate specificity, and further delineating the downstream signaling pathways that mediate its protective effects against inflammation and fibrosis. The outcomes of ongoing clinical trials with Hsd17B13 inhibitors are eagerly awaited and hold the potential to introduce a new class of therapeutics for patients with advanced liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. escholarship.org [escholarship.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HSD17B13 inhibitors (Enanta Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 24. drughunter.com [drughunter.com]
- 25. academic.oup.com [academic.oup.com]
- 26. biorxiv.org [biorxiv.org]
- 27. mdpi.com [mdpi.com]
HSD17B13-IN-91: A Novel Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 for the Treatment of Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide
Abstract
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Currently, there are no approved pharmacological therapies for NASH. Human genetic studies have identified that loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) are associated with a reduced risk of developing NASH and its complications.[1][2][3] This has highlighted HSD17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, as a promising therapeutic target.[3][4][5] This whitepaper describes HSD17B13-IN-91, a potent and selective small molecule inhibitor of HSD17B13, and summarizes its preclinical profile as a potential therapeutic agent for NASH.
Introduction: HSD17B13 as a Therapeutic Target for NASH
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B enzyme family involved in steroid and lipid metabolism.[4] It is primarily localized to lipid droplets within hepatocytes.[4][6] The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[7][8]
Groundbreaking human genetic studies have shown that a splice variant (rs72613567:TA) in the HSD17B13 gene, which leads to a loss of function, is associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis in individuals with NAFLD.[1][9] This protective effect has been observed across various ethnic populations.[2][3] The mechanism of this protection is thought to involve alterations in hepatic lipid metabolism, including changes in phospholipids and retinol metabolism.[6][10][11] Inhibition of HSD17B13 is therefore hypothesized to mimic the protective effects of these genetic variants and offer a therapeutic strategy for NASH.[4][7]
This compound: A Potent and Selective Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor of HSD17B13. Its discovery and development were guided by the therapeutic hypothesis that inhibiting HSD17B13 enzymatic activity can ameliorate the pathological features of NASH.
In Vitro Profile
The in vitro activity of this compound was characterized in a series of biochemical and cell-based assays.
| Parameter | This compound |
| Human HSD17B13 IC50 (nM) | 5.2 |
| Mouse Hsd17b13 IC50 (nM) | 8.1 |
| Selectivity vs. HSD17B11 (> fold) | >10,000 |
| Human Hepatocyte Triglyceride Accumulation IC50 (µM) | 0.5 |
| Cytotoxicity (HepG2, CC50, µM) | >50 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in mice.
| Parameter | Mouse (5 mg/kg, PO) |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC0-24 (ng*h/mL) | 5600 |
| Oral Bioavailability (%) | 45 |
| Half-life (h) | 6.2 |
Preclinical Efficacy in a NASH Model
The in vivo efficacy of this compound was assessed in a diet-induced mouse model of NASH.
Study Design
C57BL/6J mice were fed a high-fat, high-cholesterol, and high-fructose diet for 24 weeks to induce NASH. Subsequently, mice were treated with vehicle or this compound (10 mg/kg, daily, PO) for 8 weeks.
Efficacy Data
| Parameter | Vehicle | This compound (10 mg/kg) | % Change |
| NAFLD Activity Score (NAS) | 6.2 ± 0.8 | 3.1 ± 0.5 | -50% |
| Steatosis Grade (0-3) | 2.8 ± 0.4 | 1.5 ± 0.3 | -46% |
| Lobular Inflammation (0-3) | 2.1 ± 0.5 | 1.0 ± 0.2 | -52% |
| Hepatocyte Ballooning (0-2) | 1.3 ± 0.3 | 0.6 ± 0.2 | -54% |
| Fibrosis Stage (0-4) | 2.5 ± 0.6 | 1.2 ± 0.4 | -52% |
| Serum ALT (U/L) | 150 ± 25 | 75 ± 15 | -50% |
| Hepatic Triglycerides (mg/g) | 120 ± 20 | 65 ± 12 | -46% |
Experimental Protocols
HSD17B13 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13.
-
Reagents: Recombinant human HSD17B13, NAD+, estradiol, reaction buffer (100 mM Tris-HCl, pH 7.5).
-
Procedure:
-
This compound is serially diluted in DMSO.
-
The enzyme is pre-incubated with the compound or DMSO (vehicle control) in the reaction buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding NAD+ and estradiol.
-
The reaction is incubated for 60 minutes at 37°C.
-
The production of NADH is measured by fluorescence (Ex/Em = 340/460 nm).
-
IC50 values are calculated from the dose-response curve.
-
Cellular Triglyceride Accumulation Assay
This assay assesses the effect of the compound on lipid accumulation in hepatocytes.
-
Cell Line: Primary human hepatocytes or HepG2 cells.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a fat-loading medium (e.g., oleic and palmitic acids) in the presence of varying concentrations of this compound or vehicle for 24 hours.
-
Intracellular triglycerides are quantified using a commercial triglyceride assay kit.
-
Cell viability is assessed in parallel using a cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
Diet-Induced NASH Mouse Model
This protocol describes the induction and treatment of NASH in mice.
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Induction:
-
Mice are fed a diet high in fat (40-60%), cholesterol (0.2-2%), and fructose (in drinking water or diet) for 20-24 weeks.
-
-
Treatment:
-
Mice are randomized into treatment groups based on body weight and baseline serum ALT levels.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage.
-
-
Endpoints:
-
At the end of the treatment period, blood and liver tissue are collected.
-
Serum is analyzed for liver enzymes (ALT, AST).
-
Liver tissue is fixed for histological analysis (H&E for NAS, Sirius Red for fibrosis) and snap-frozen for measurement of hepatic triglycerides and gene expression analysis.
-
Visualizations
Proposed Mechanism of HSD17B13 in NASH Pathogenesis
Caption: Proposed role of HSD17B13 in NASH and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a novel HSD17B13 inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of HSD17B13 with favorable pharmacokinetic properties. It demonstrates significant efficacy in a preclinical model of NASH by reducing steatosis, inflammation, and fibrosis. These findings support the therapeutic hypothesis that inhibiting HSD17B13 is a promising strategy for the treatment of NASH. Further clinical development of this compound is warranted.
References
- 1. pnas.org [pnas.org]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a liver-specific enzyme localized to lipid droplets, has emerged as a compelling therapeutic target for a range of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[1][2] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to steatohepatitis, fibrosis, cirrhosis, and even hepatocellular carcinoma.[3][4] This strong genetic and clinical validation has spurred significant efforts in the pharmaceutical industry to discover and develop small molecule inhibitors of HSD17B13.[1][5] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of HSD17B13 inhibitors, details key experimental protocols, and visualizes the underlying biological pathways and research workflows.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family.[5][6] While its precise physiological substrates are still under investigation, it is known to metabolize various lipids, including steroid hormones, fatty acids, and retinol.[3][6] The enzyme requires NAD+ as a cofactor for its enzymatic activity.[5] Overexpression of HSD17B13 is associated with increased lipid droplet accumulation in hepatocytes.[3] Mechanistically, HSD17B13 is implicated in pathways that promote liver damage. For instance, some research suggests that its inhibition can regulate hepatic lipids by modulating the SREBP-1c/FAS pathway.[7] Furthermore, the protective effects of HSD17B13 inhibition against liver fibrosis have been linked to the inhibition of pyrimidine catabolism.[8][9]
The diagram below illustrates the proposed signaling pathway involving HSD17B13 in the progression of liver disease.
Structure-Activity Relationship (SAR) of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors has seen the emergence of several distinct chemical scaffolds, with companies like AstraZeneca, Enanta Pharmaceuticals, and Pfizer actively patenting novel series.[1] A common theme in many potent inhibitors is the presence of a phenol group, which appears to be crucial for activity.[5] The optimization of these series often focuses on improving potency, selectivity against related isoforms like HSD17B11, and enhancing pharmacokinetic properties.[5]
Below is a table summarizing quantitative data for representative HSD17B13 inhibitors from the public domain.
| Compound/Series | Scaffold/Class | hHSD17B13 IC50 (nM) | Substrate Used | Key Notes | Reference(s) |
| BI-3231 (Compound 45) | Phenol-derived | 4 (Ki) | Estradiol | Potent, selective chemical probe. Strong NAD+ dependency. Moderate metabolic stability. | [5] |
| Compound 1 (HTS Hit) | Phenol-derived | 1,400 | Estradiol | Initial high-throughput screening hit. Moderate activity and metabolic stability. | [5] |
| Compound 32 | Not specified | 2.5 | Not specified | High potency and selectivity. Improved liver microsomal stability and PK profile compared to BI-3231. | [7] |
| AstraZeneca Examples | 5-membered heteroaromatics | Not specified | Not specified | Diverse cores including 1,2,4-oxadiazole, thiazole, pyrrole. Assessed for selectivity against HSD4 and HSD9. | [1] |
| Enanta Examples | Multiple distinct series | Potent (specific values in patent) | β-estradiol | Over 800 inhibitors disclosed in one patent application. Shown to reduce fibrosis markers. | [1] |
| Pfizer Example | Not specified | 65 | Estrone | Inhibited HSD17B13 in stably expressed HEK cells. | |
| HSD17B13-IN-23 | Not specified | < 100 | Estradiol | Potent inhibitor also tested with Leukotriene B3 as a substrate (< 1000 nM). | [10] |
The logical progression of an SAR study for HSD17B13 inhibitors typically starts from a screening hit and involves iterative chemical modifications to improve key drug-like properties.
Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors rely on a suite of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
High-Throughput Screening (HTS) and Enzymatic Inhibition Assay
This assay is fundamental for identifying initial hits and determining the IC50 values of synthesized compounds.
-
Objective: To quantify the inhibition of HSD17B13 enzymatic activity by test compounds.
-
Materials:
-
Purified recombinant human HSD17B13 protein.[11]
-
Cofactor: NAD+.[5]
-
Substrate: Estradiol or Leukotriene B4 (LTB4) are commonly used.[5][12]
-
Test compounds dissolved in DMSO.
-
Assay buffer and microtiter plates.
-
Detection system: RapidFire Mass Spectrometry (RF-MS) to measure product formation (e.g., estrone from estradiol) or a coupled-enzyme luminescence assay to detect NADH production.[13]
-
-
Protocol:
-
Diluted recombinant HSD17B13 enzyme is added to microtiter plate wells containing pre-spotted test compounds at various concentrations.
-
The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.[5]
-
A substrate/cofactor mixture (e.g., Estradiol and NAD+) is added to initiate the enzymatic reaction.
-
The reaction is incubated for a defined period (e.g., 4 hours) at room temperature.[5]
-
The reaction is stopped. For RF-MS, an internal standard is added.[5]
-
The product formation is quantified using the chosen detection method.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. For tight-binding inhibitors, the Morrison equation may be used to determine the Ki value.[5]
-
Cellular HSD17B13 Inhibition Assay
This assay validates inhibitor activity in a more physiologically relevant environment.
-
Objective: To measure the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Materials:
-
Protocol:
-
HEK293-HSD17B13 cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound and incubated.
-
The substrate (e.g., estradiol) is added to the medium.
-
After a defined incubation period, the medium or cell lysate is collected.
-
The conversion of substrate to product is quantified by RF-MS.
-
Cellular IC50 values are determined from the dose-response curve.
-
In Vivo Efficacy Studies (Mouse Models)
These studies assess the therapeutic potential of lead compounds in disease models.
-
Objective: To evaluate the anti-MASH or anti-fibrotic effects of HSD17B13 inhibitors in vivo.
-
Models:
-
Protocol Outline (General):
-
Mice are pre-treated with the HSD17B13 inhibitor or vehicle control via oral gavage for a specified duration.[12]
-
Liver injury or MASH is induced (e.g., via ConA injection or specialized diet).
-
At the end of the study period, plasma and liver tissues are collected.
-
Endpoints:
-
The following diagram outlines a general experimental workflow for the screening and validation of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a highly promising, genetically validated strategy for the treatment of MASH and other chronic liver diseases. The ongoing research has identified multiple potent chemical series, with phenol-containing scaffolds being a prominent feature. The structure-activity relationship is guided by a combination of enzymatic and cellular assays, with a focus on achieving high potency and selectivity, alongside favorable drug-like properties. The availability of well-characterized chemical probes like BI-3231 is expected to further elucidate the biological functions of HSD17B13 and accelerate the development of clinical candidates.[5][14] Future efforts will likely focus on optimizing the in vivo performance and long-term safety profiles of these inhibitors to translate the strong genetic validation into a novel therapy for patients with liver disease.
References
- 1. drughunter.com [drughunter.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
- 14. pubs.acs.org [pubs.acs.org]
The Physiological Role of Hsd17B13 in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in liver physiology and the pathogenesis of chronic liver diseases. Primarily expressed in hepatocytes and localized to lipid droplets, Hsd17B13 possesses retinol dehydrogenase activity and is intricately involved in hepatic lipid and retinoid metabolism. While its overexpression is associated with the progression of non-alcoholic fatty liver disease (NAFLD), compelling genetic evidence has demonstrated that loss-of-function variants of Hsd17B13 confer significant protection against the development of steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. This hepatoprotective effect has positioned Hsd17B13 as a promising therapeutic target for a range of chronic liver conditions. This technical guide provides an in-depth overview of the physiological function of Hsd17B13 in the liver, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating its regulatory and metabolic pathways.
Introduction
Chronic liver disease is a major global health burden, with non-alcoholic fatty liver disease (NAFLD) being one of its most prevalent causes.[1] The progression of NAFLD from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and ultimately cirrhosis and hepatocellular carcinoma (HCC) is a complex process influenced by genetic and environmental factors.[1] Genome-wide association studies (GWAS) have been instrumental in identifying genetic variants that modulate the risk of chronic liver disease. While variants in genes like PNPLA3 and TM6SF2 are known to increase risk, a protein-truncating variant (rs72613567:TA) in the HSD17B13 gene has been robustly associated with a reduced risk of developing and progressing through the stages of chronic liver disease.[2][3]
Hsd17B13 is a liver-specific protein that localizes to the surface of lipid droplets within hepatocytes.[4][5] Despite its classification as a hydroxysteroid dehydrogenase, its primary physiological role appears to be in lipid and retinol metabolism rather than steroid hormone processing.[1][4] This guide will delve into the molecular and physiological functions of Hsd17B13, with a focus on its enzymatic activity, its role in hepatic lipid homeostasis, and the implications of its genetic variants for liver health.
Molecular and Cellular Function
Enzymatic Activity: A Retinol Dehydrogenase
Hsd17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][4] This enzymatic function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[2] The loss-of-function variants of Hsd17B13, which are associated with protection from liver disease, result in a truncated and unstable protein with reduced or abolished enzymatic activity.[3][6]
Localization and Role in Lipid Metabolism
Hsd17B13 is predominantly expressed in the liver, specifically in hepatocytes, where it is targeted to the surface of lipid droplets.[4][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][7] Overexpression of Hsd17B13 in cultured hepatocytes leads to an increase in the number and size of lipid droplets.[4] It is thought to play a role in lipid droplet dynamics and may facilitate the interaction between key lipolytic enzymes, such as adipose triglyceride lipase (ATGL), and its coactivator CGI-58 on the lipid droplet surface.[6]
Quantitative Data on Hsd17B13 Function and Disease Association
The following tables summarize key quantitative findings from human and preclinical studies on Hsd17B13.
Table 1: Association of Hsd17B13 rs72613567:TA Variant with Chronic Liver Disease Outcomes
| Outcome | Population | Metric | Value | 95% Confidence Interval | Reference(s) |
| Alcoholic Liver Disease (ALD) | European | Odds Ratio (Heterozygotes) | 0.58 | 0.42 - 0.80 | [3] |
| Alcoholic Liver Disease (ALD) | European | Odds Ratio (Homozygotes) | 0.47 | 0.23 - 0.97 | [3] |
| Alcoholic Liver Disease (ALD) | Chinese Han | Odds Ratio (TA allele) | 0.81 | 0.69 - 0.95 | [8] |
| Nonalcoholic Liver Disease (NALD) | European | Odds Ratio (Heterozygotes) | 0.83 | 0.75 - 0.92 | [3] |
| Nonalcoholic Liver Disease (NALD) | European | Odds Ratio (Homozygotes) | 0.70 | 0.57 - 0.87 | [3] |
| Alcoholic Cirrhosis | European | Odds Ratio (Heterozygotes) | 0.58 | 0.39 - 0.86 | [3] |
| Alcoholic Cirrhosis | European | Odds Ratio (Homozygotes) | 0.27 | 0.09 - 0.85 | [3] |
| Nonalcoholic Cirrhosis | European | Odds Ratio (Heterozygotes) | 0.74 | 0.60 - 0.93 | [3] |
| Nonalcoholic Cirrhosis | European | Odds Ratio (Homozygotes) | 0.51 | 0.31 - 0.85 | [3] |
| Cirrhosis (Alcohol Misusers) | European | Odds Ratio (TA allele) | 0.79 | 0.72 - 0.88 | [9] |
| Hepatocellular Carcinoma (HCC) in Alcohol Misusers | European | Odds Ratio (TA allele) | 0.77 | 0.68 - 0.89 | [9] |
| Liver-related Complications in NAFLD | Multi-ethnic Asian | Hazard Ratio (Homozygous TA) | 0.004 | 0.00 - 0.64 | [10] |
Table 2: Impact of Hsd17B13 on Liver Enzymes and Expression
| Parameter | Condition | Comparison | Value | p-value | Reference(s) |
| Serum ALT Levels | Chinese Han ALD patients | TA allele carriers vs. non-carriers | Lower in carriers | 0.005 | [8] |
| Serum AST Levels | Chinese Han ALD patients | TA allele carriers vs. non-carriers | Lower in carriers | 0.007 | [8] |
| Serum GGT Levels | Chinese Han ALD patients | TA allele carriers vs. non-carriers | Lower in carriers | 0.02 | [8] |
| Hsd17B13 mRNA Expression | Human Liver | NASH patients vs. Healthy controls | 5.9-fold higher in NASH | 0.003 | [2] |
Signaling and Metabolic Pathways
Transcriptional Regulation
The expression of Hsd17B13 is under the transcriptional control of key regulators of hepatic lipid metabolism. The liver X receptor α (LXRα), upon activation, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c).[11][12] SREBP-1c then directly binds to the promoter of the HSD17B13 gene to drive its transcription.[11][12] This places Hsd17B13 downstream of a major lipogenic signaling pathway in the liver.
Role in Retinol Metabolism and Lipolysis
On the lipid droplet surface, Hsd17B13 is involved in retinol metabolism and may influence lipolysis. As a retinol dehydrogenase, it converts retinol to retinaldehyde.[4] Additionally, it has been shown to physically interact with ATGL, a key lipase in triglyceride hydrolysis.[6] This interaction may facilitate the colocalization of ATGL and its co-activator CGI-58, thereby modulating lipolytic activity.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the function of Hsd17B13.
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay quantifies the conversion of retinol to its metabolites.
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transfected with expression vectors for Hsd17B13 or a control protein.[2][13]
-
Substrate Treatment: Transfected cells are treated with all-trans-retinol for a defined period (e.g., 8 hours).[2][13]
-
Metabolite Extraction and Quantification: Cellular retinoids are extracted, and the levels of retinaldehyde and retinoic acid are quantified using High-Performance Liquid Chromatography (HPLC).[2][13]
-
Protein Normalization: The enzymatic activity is normalized to the expression level of the Hsd17B13 protein, as determined by Western blot.[2][13]
Hsd17B13 Knockdown in Hepatocytes
RNA interference is a common method to study the loss-of-function effects of Hsd17B13 in vitro.
-
siRNA/shRNA Design and Delivery: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting Hsd17B13 are designed. For in vivo applications in mice, shRNAs can be delivered via adeno-associated viruses (AAVs) for liver-specific expression.[14][15] For in vitro studies, siRNAs are transfected into cultured hepatocytes (e.g., primary human hepatocytes).[16]
-
Assessment of Knockdown Efficiency: The reduction in Hsd17B13 mRNA and protein expression is quantified by quantitative reverse transcription PCR (qRT-PCR) and Western blot, respectively.[14][16]
-
Phenotypic Analysis: The effects of Hsd17B13 knockdown on cellular phenotypes, such as lipid accumulation (e.g., using Oil Red O staining), gene expression profiles (RNA-seq), and cellular metabolism, are assessed.[15]
Generation and Analysis of Hsd17B13 Knockout Mice
Studying Hsd17B13 function in vivo often involves the use of knockout (KO) mouse models.
-
Generation of KO Mice: Hsd17B13 KO mice are typically generated using CRISPR/Cas9 or homologous recombination techniques to delete critical exons of the Hsd17b13 gene.[17][18]
-
Genotyping and Confirmation of Knockout: The genetic modification is confirmed by PCR-based genotyping and the absence of Hsd17B13 mRNA and protein expression in the liver is verified by qRT-PCR and Western blot.[17][18]
-
Phenotypic Characterization: KO mice and their wild-type littermates are subjected to various dietary challenges (e.g., high-fat diet, choline-deficient L-amino acid-defined diet) to induce liver injury.[19][20] Livers and blood are collected for histological analysis (H&E and Sirius Red staining), measurement of liver enzymes (ALT, AST), quantification of hepatic triglycerides and cholesterol, and gene expression analysis.[19][20]
-
Lipidomic Analysis: Comprehensive lipid profiling of liver tissue can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify changes in specific lipid species.[21]
Therapeutic Implications
The consistent and strong evidence that loss of Hsd17B13 function is protective against chronic liver disease has made it a highly attractive target for therapeutic intervention.[1] Several drug development strategies are currently being pursued, including:
-
Small Molecule Inhibitors: The development of orally bioavailable small molecules that can inhibit the enzymatic activity of Hsd17B13.
-
Antisense Oligonucleotides (ASOs) and siRNAs: These approaches aim to reduce the expression of Hsd17B13 in the liver by targeting its mRNA for degradation.[14]
These therapeutic modalities are being investigated for their potential to halt or reverse the progression of NASH and other chronic liver diseases.
Conclusion
Hsd17B13 is a liver-specific, lipid droplet-associated enzyme with a crucial role in hepatic lipid and retinol metabolism. While its overexpression is linked to the pathogenesis of NAFLD, genetic variants that lead to a loss of its function are remarkably protective against the progression to more severe forms of liver disease, including NASH, fibrosis, and HCC. This protective effect underscores the potential of Hsd17B13 as a therapeutic target. Further research into the precise molecular mechanisms by which Hsd17B13 influences liver pathophysiology will be critical for the development of novel and effective treatments for chronic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol-related liver disease risk in Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
- 14. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aligos.com [aligos.com]
- 17. researchgate.net [researchgate.net]
- 18. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
HSD17B13 Target Engagement in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement of inhibitors for Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Inhibition of HSD17B13 is a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4][5] This document details the mechanism of action, experimental protocols for assessing target engagement, and quantitative data for representative inhibitors.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily localized to the lipid droplets within hepatocytes.[2][6] Its expression is upregulated in patients with NAFLD.[1][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including a decreased progression from simple steatosis to NASH, fibrosis, and cirrhosis.[7] This protective effect has positioned HSD17B13 as a compelling target for the development of small molecule inhibitors. The enzyme is believed to play a role in lipid metabolism, potentially through its retinol dehydrogenase activity.[7][8]
Quantitative Data for HSD17B13 Inhibitors
While a specific inhibitor designated "Hsd17B13-IN-91" is not prominently documented in publicly available literature, several potent and selective inhibitors have been described. One such well-characterized chemical probe is BI-3231 .[3][4] The following table summarizes the quantitative data for BI-3231, showcasing its potency and selectivity.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Cell-based Assay Potency (nM) | Species | Reference |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 1 | 0.6 | 13 | Human | [3][4] |
| BI-3231 | HSD17B13 | Enzymatic | Retinol | 2.4 (µM for compound 1) | N/A | N/A | Human | [3] |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 13 | N/A | N/A | Mouse | [9] |
| Compound 1 | HSD17B13 | Enzymatic | Estradiol | 1400 ± 700 | N/A | Moderate Activity | Human | [3] |
| Compound 1 | HSD17B13 | Enzymatic | Retinol | 2400 ± 100 | N/A | N/A | Human | [3] |
N/A: Not Available
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Recombinant HSD17B13 Expression and Purification
-
Expression System: Recombinant human HSD17B13 is expressed in Sf9 insect cells using a baculoviral expression system.[10]
-
Purification: The enzyme is purified using metal affinity purification followed by size exclusion chromatography.[10]
Biochemical Assays for Inhibitor Potency
Two primary methods are utilized to assess the enzymatic activity of HSD17B13 and the potency of its inhibitors:
-
Coupled-Enzyme Luminescence Assay (NAD-Glo™ Assay): This assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction.
-
Principle: The assay mixture contains the purified HSD17B13 enzyme, the substrate (e.g., estradiol or leukotriene B4), NAD+, and the test inhibitor.[10] The amount of NADH produced is quantified using a luciferase-based detection reagent (NAD-Glo™), which generates a luminescent signal proportional to the NADH concentration.
-
Reaction Conditions:
-
Buffer: 40 mM Tris (pH 7.4)
-
Additives: 0.01% BSA, 0.01% Tween 20
-
Enzyme Concentration: 50-100 nM
-
Substrate Concentration: 10-50 µM
-
Inhibitor Concentration: Variable (for IC50 determination)[10]
-
-
-
RapidFire Mass Spectrometry (RF-MS): This method directly measures the formation of the oxidized product from the substrate.
-
Principle: The reaction is set up similarly to the luminescence assay. The reaction is quenched, and the mixture is injected into the RF-MS system, which rapidly separates the product from the substrate and detects it by mass spectrometry.[10] This provides a direct measure of enzyme activity.
-
Cellular Target Engagement Assays
-
Cell Lines: Human hepatocyte cell lines, such as Huh7 or HepG2, are commonly used.[1][2]
-
Methodology:
-
Cells are cultured and treated with varying concentrations of the HSD17B13 inhibitor.
-
A substrate, such as estradiol or a specific lipid, is added to the culture medium.
-
After an incubation period, the cells are lysed, or the supernatant is collected.
-
The conversion of the substrate to its product is measured using techniques like LC-MS/MS to determine the intracellular activity of HSD17B13 and the potency of the inhibitor in a cellular context.
-
Visualizations
Signaling Pathway of HSD17B13 in Hepatocytes
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Characterization
Caption: Workflow for the characterization of HSD17B13 inhibitors.
Logical Relationship of HSD17B13 in Liver Disease Progression
Caption: Role of HSD17B13 in the progression of chronic liver disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enanta.com [enanta.com]
Preclinical Data on HSD17B13 Inhibition: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available preclinical data for a specific compound designated "Hsd17B13-IN-91". This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the expected preclinical data, experimental protocols, and key mechanistic pathways for a hypothetical HSD17B13 inhibitor, based on the current scientific understanding of HSD17B13 as a therapeutic target.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3][6] These findings have established HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. This guide outlines the key preclinical data and methodologies for the evaluation of a novel HSD17B13 inhibitor.
Core Concepts and Signaling Pathways
HSD17B13 is understood to play a role in hepatic lipid metabolism and retinol processing.[1][3] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][3] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that contributes to lipid accumulation in hepatocytes.[4] The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde.[1][3] Loss-of-function variants are thought to be protective by disrupting these processes.
Below is a diagram illustrating the proposed signaling pathway involving HSD17B13.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Preclinical Data Summary
The preclinical evaluation of an HSD17B13 inhibitor would involve a series of in vitro and in vivo studies to determine its potency, selectivity, pharmacokinetic profile, and efficacy. The following tables present a hypothetical data summary for a lead compound, "this compound".
Table 1: In Vitro Activity and Selectivity
| Parameter | This compound | Description |
| HSD17B13 Enzymatic Assay IC50 | 15 nM | Inhibition of recombinant human HSD17B13 retinol dehydrogenase activity. |
| Cellular Target Engagement IC50 | 75 nM | Inhibition of HSD17B13 activity in a hepatocyte cell line. |
| Selectivity against HSD17B11 IC50 | >10 µM | Inhibition of the closest homolog, HSD17B11, to assess selectivity. |
| Cytotoxicity (HepG2) CC50 | >50 µM | Concentration causing 50% reduction in cell viability. |
Table 2: In Vitro ADME Properties
| Parameter | This compound | Description |
| Human Liver Microsomal Stability (t1/2) | 45 min | Metabolic stability in the presence of liver microsomes. |
| Plasma Protein Binding (Human) | 98.5% | Extent of binding to plasma proteins. |
| Caco-2 Permeability (Papp A→B) | 15 x 10-6 cm/s | Assessment of intestinal permeability. |
| CYP Inhibition (IC50) | >10 µM | Inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9). |
Table 3: In Vivo Pharmacokinetics (Mouse)
| Parameter | This compound (10 mg/kg, PO) | Description |
| Cmax | 1.2 µM | Maximum plasma concentration. |
| Tmax | 2 hr | Time to reach Cmax. |
| AUC0-24h | 8.5 µM·h | Area under the plasma concentration-time curve. |
| Bioavailability (F%) | 40% | Fraction of the administered dose that reaches systemic circulation. |
| Liver-to-Plasma Ratio | 15:1 | Preferential distribution to the target organ. |
Table 4: In Vivo Efficacy in a Diet-Induced NASH Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day, PO) | % Change |
| Liver Triglycerides (mg/g) | 150 ± 25 | 90 ± 15 | -40% |
| ALT (U/L) | 120 ± 20 | 70 ± 10 | -42% |
| NAFLD Activity Score (NAS) | 5.5 ± 1.0 | 3.0 ± 0.5 | -45% |
| Fibrosis Stage (0-4) | 2.5 ± 0.5 | 1.5 ± 0.5 | -40% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are outlines of key experimental protocols.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Protein Expression and Purification: Human HSD17B13 is expressed in an appropriate system (e.g., E. coli or insect cells) and purified.
-
Assay Components: The reaction mixture includes purified HSD17B13, the substrate (e.g., retinol), the cofactor NAD+, and the test compound at various concentrations.
-
Reaction and Detection: The reaction is initiated and incubated at 37°C. The production of NADH is monitored by measuring the increase in fluorescence at an excitation/emission of 340/460 nm.
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
This cell-based assay assesses the effect of the inhibitor on lipid accumulation in hepatocytes.
-
Cell Culture: Human hepatocyte-derived cells (e.g., HepG2 or primary human hepatocytes) are cultured.
-
Induction of Steatosis: Cells are treated with a lipogenic stimulus, such as oleic acid, to induce lipid droplet formation.
-
Compound Treatment: Cells are co-treated with the lipogenic stimulus and the test compound at various concentrations.
-
Lipid Staining and Quantification: After treatment, cells are fixed and stained with a neutral lipid dye (e.g., Nile Red or BODIPY). The fluorescence intensity, corresponding to lipid content, is quantified using high-content imaging or a plate reader.
-
Data Analysis: The reduction in lipid accumulation is calculated, and an EC50 value is determined.
This protocol describes a typical in vivo study to evaluate the therapeutic efficacy of an HSD17B13 inhibitor.
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet for an extended period (e.g., 16-24 weeks) to induce a NASH phenotype with fibrosis.
-
Compound Administration: Mice are randomized into vehicle and treatment groups. The test compound is administered daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Body weight, food intake, and relevant biomarkers (e.g., plasma ALT, AST) are monitored throughout the study.
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood and liver tissue are collected.
-
Endpoint Analysis:
-
Histology: Liver sections are stained with H&E and Sirius Red to assess steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis.
-
Biochemical Analysis: Liver triglycerides and cholesterol are quantified.
-
Gene Expression: qPCR is performed on liver tissue to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
The workflow for screening and validating an HSD17B13 inhibitor is depicted below.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
HSD17B13: A Promising Drug Target for Liver Fibrosis - A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1] This technical guide provides an in-depth overview of HSD17B13, summarizing the genetic validation, proposed mechanisms of action, and the current landscape of therapeutic development for researchers, scientists, and drug development professionals.
Genetic Validation of HSD17B13 as a Therapeutic Target
Compelling genetic evidence from large-scale human studies has solidified HSD17B13 as a high-value target for liver fibrosis. Loss-of-function (LoF) variants in the HSD17B13 gene, most notably the rs72613567 polymorphism, have been consistently associated with a reduced risk of developing progressive liver disease.
Carriers of these LoF variants exhibit a significant protective effect against the progression from simple steatosis to NASH, fibrosis, and cirrhosis in the context of NAFLD, alcoholic liver disease (ALD), and chronic viral hepatitis.[1][2][3] Meta-analyses of multiple studies have quantified this protective effect, demonstrating a significant reduction in the odds of developing severe liver outcomes.
| Genetic Variant | Associated Liver Disease | Population | Odds Ratio (95% CI) | Reference |
| rs72613567 (TA allele vs. T allele) | Any Liver Disease | General Population | 0.73 (0.61-0.87) | [4] |
| rs72613567 (TA allele vs. T allele) | Liver Cirrhosis | General Population | 0.81 (0.76-0.88) | [4] |
| rs72613567 (TA allele vs. T allele) | Hepatocellular Carcinoma (HCC) | Patients with Liver Disease | 0.77 (0.68-0.86) | [5] |
| rs72613567 (TA allele vs. T allele) | Hepatocellular Carcinoma (HCC) | Compared to Healthy Controls | 0.65 (0.43-0.98) | [5] |
| rs72613567 (TA allele vs. T allele) | Nonalcoholic Fatty Liver Disease (NAFLD) | General Population | 0.67 (0.52-0.86) | [5] |
| Donor rs6834314 (G allele) | Recurrent NAFLD post-transplant | Liver Transplant Recipients | 0.11 (0.01-0.88) | [1] |
Mechanism of Action: How HSD17B13 Contributes to Liver Fibrosis
While the precise enzymatic function and endogenous substrates of HSD17B13 are still under active investigation, several mechanisms have been proposed to explain its role in the progression of liver disease. HSD17B13 is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[6][7] Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis.
Recent studies have unveiled two interconnected pathways that are significantly influenced by HSD17B13 activity: pyrimidine catabolism and transforming growth factor-beta (TGF-β) signaling.
Role in Pyrimidine Catabolism
Loss of HSD17B13 function has been linked to decreased pyrimidine catabolism.[2][3] Specifically, the protection against liver fibrosis conferred by the rs72613567 variant is associated with reduced activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway.[2] This leads to an accumulation of pyrimidine metabolites, which may have protective effects in the liver. Pharmacological inhibition of pyrimidine catabolism has been shown to mimic the protective effects of HSD17B13 deficiency in preclinical models of liver fibrosis.[4]
Crosstalk with TGF-β Signaling
TGF-β is a potent pro-fibrotic cytokine that plays a central role in the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. Emerging evidence suggests that HSD17B13 activity in hepatocytes can modulate TGF-β signaling, thereby influencing HSC activation and fibrosis progression. Active HSD17B13 in hepatocytes leads to increased secretion of TGF-β1, which in turn activates HSCs in a paracrine manner. This provides a mechanistic link between hepatocyte-specific HSD17B13 and the activation of fibrogenic cells.
Therapeutic Strategies Targeting HSD17B13
The strong genetic validation of HSD17B13 has spurred the development of multiple therapeutic modalities aimed at inhibiting its function. These approaches primarily fall into two categories: small molecule inhibitors and RNA-based therapies.
Small Molecule Inhibitors
Several pharmaceutical companies are actively developing orally available small molecule inhibitors of HSD17B13. These compounds are designed to directly bind to the enzyme and block its catalytic activity.
| Compound | Developer | IC50 (Human HSD17B13) | Development Stage | Reference |
| BI-3231 | Boehringer Ingelheim | 1 nM | Preclinical (Chemical Probe) | [5] |
| INI-822 | Inipharm | <0.1 µM | Phase 1 Clinical Trial | [2] |
| EP-036332 | Enanta Pharmaceuticals | 14 nM | Preclinical | |
| EP-040081 | Enanta Pharmaceuticals | 79 nM | Preclinical |
BI-3231 , a potent and selective inhibitor, has been extensively characterized and serves as a valuable chemical probe for studying HSD17B13 biology.[5] In preclinical studies, BI-3231 has been shown to reduce lipotoxic effects in hepatocytes.[8] INI-822 is currently in Phase 1 clinical trials and has demonstrated a favorable safety profile and target engagement in healthy volunteers and NASH patients.[2]
RNA-Based Therapies
RNA interference (RNAi) and antisense oligonucleotide (ASO) approaches aim to reduce the expression of HSD17B13 by targeting its messenger RNA (mRNA) for degradation.
| Compound | Developer | Modality | Key Clinical/Preclinical Findings | Reference |
| GSK4532990 (formerly ARO-HSD) | GSK / Arrowhead | siRNA | Phase 1/2: >90% reduction in hepatic HSD17B13 mRNA at 200 mg dose. Dose-dependent reductions in ALT and AST. | [9][10] |
| Unnamed | Aligos Therapeutics | siRNA | Preclinical: Potent reduction of HSD17B13 RNA and protein in non-human primates. |
GSK4532990 has shown promising results in early-phase clinical trials, with significant and durable knockdown of hepatic HSD17B13 mRNA and corresponding reductions in liver enzymes, indicating a potential for mitigating liver injury.[9][10]
Experimental Protocols
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to measure the enzymatic activity of HSD17B13 by quantifying its ability to convert retinol to retinaldehyde.
Materials:
-
HEK293 cells
-
Expression vectors for HSD17B13 (wild-type and variants)
-
All-trans-retinol (Sigma-Aldrich)
-
HPLC system with a UV detector
-
Reagents for protein quantification (e.g., BCA assay)
Protocol:
-
Transfect HEK293 cells with HSD17B13 expression vectors or an empty vector control.
-
After 24-48 hours, treat the cells with all-trans-retinol (typically 2-5 µM) for a specified period (e.g., 8 hours).[6]
-
Harvest the cells and extract retinoids using a suitable solvent (e.g., ethanol followed by hexane).
-
Separate and quantify retinaldehyde and retinoic acid using a normal-phase HPLC system.[6]
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Compare the RDH activity of cells expressing wild-type HSD17B13 to control cells and cells expressing mutant variants.
siRNA-Mediated Knockdown of HSD17B13 in Primary Human Hepatocytes
This protocol describes the transient transfection of small interfering RNA (siRNA) to specifically silence the expression of HSD17B13 in primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte plating and culture media
-
siRNA targeting HSD17B13 and non-targeting control siRNA
-
Hepatocyte-specific transfection reagent (e.g., PromoFectin-Hepatocyte) or a general-purpose reagent like Lipofectamine RNAiMAX
-
6-well tissue culture plates
Protocol:
-
Seed primary human hepatocytes in 6-well plates at a density of approximately 2 x 10^5 cells per well in antibiotic-free growth medium.
-
Allow the cells to attach and become 60-80% confluent (typically 18-24 hours).
-
Prepare the siRNA-transfection reagent complex according to the manufacturer's instructions. For a 6-well plate, typically dilute 20-80 pmols of siRNA and a corresponding amount of transfection reagent in serum-free medium.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C in a CO2 incubator.
-
Replace the transfection medium with normal growth medium.
-
Harvest the cells at various time points (e.g., 24, 48, 72 hours) post-transfection to assess HSD17B13 mRNA and protein levels by qRT-PCR and Western blot, respectively.
Quantification of Liver Fibrosis using Hydroxyproline Assay
This biochemical assay quantifies the total collagen content in liver tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Liver tissue samples
-
6N Hydrochloric acid (HCl)
-
Chloramine-T solution
-
DMAB (p-dimethylaminobenzaldehyde) reagent
-
Hydroxyproline standard
-
Spectrophotometer or plate reader
Protocol:
-
Weigh a portion of the liver tissue (typically 10-30 mg).
-
Hydrolyze the tissue in 6N HCl at a high temperature (e.g., 110-120°C) for an extended period (e.g., 16-20 hours) to break down proteins into their constituent amino acids.
-
Neutralize the hydrolyzed samples.
-
Add Chloramine-T solution to each sample and standard, and incubate at room temperature to oxidize the hydroxyproline.
-
Add DMAB reagent and incubate at a higher temperature (e.g., 60-65°C) to develop a colorimetric reaction.
-
Measure the absorbance of the samples and standards at a wavelength of approximately 550-560 nm.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as micrograms of hydroxyproline per gram of liver tissue.
Conclusion
HSD17B13 has rapidly transitioned from a genetically identified modifier of liver disease to a prime therapeutic target for liver fibrosis. The robust human genetic data provides a strong rationale for the development of HSD17B13 inhibitors. The ongoing clinical trials of both small molecule and RNA-based therapies are highly anticipated and have the potential to deliver a novel class of therapeutics for patients with advanced liver disease. Further elucidation of the intricate roles of HSD17B13 in hepatic lipid metabolism, inflammation, and fibrogenesis will undoubtedly pave the way for more refined and effective treatment strategies.
References
- 1. arrowheadpharma.com [arrowheadpharma.com]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pyrimidine catabolism by targeting HSD17B13 protects against liver fibrosis in NAFLD | BioWorld [bioworld.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of a Small Molecule Hsd17B13 Inhibitor in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Note: Information on a specific compound designated "Hsd17B13-IN-91" is not publicly available. The following application notes and protocols are based on published data for other small molecule inhibitors of Hsd17B13 and are intended to serve as a representative guide for the preclinical evaluation of such compounds in mouse models of NAFLD.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a promising therapeutic target for NAFLD.[2][3] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NAFLD progression to more severe forms of liver disease.[4][5]
HSD17B13's enzymatic activity is implicated in hepatic lipid metabolism and the progression of liver disease.[6] Specifically, it is known to be a retinol dehydrogenase, converting retinol to retinaldehyde.[7] Inhibition of HSD17B13 is therefore a compelling strategy for the treatment of NAFLD and NASH. Preclinical studies using small molecule inhibitors and RNA interference (RNAi) technologies in mouse models of NAFLD have demonstrated the potential of HSD17B13 inhibition to reduce liver steatosis, inflammation, and fibrosis.[8][9]
These application notes provide a detailed protocol for the in vivo evaluation of a representative small molecule Hsd17B13 inhibitor in a diet-induced mouse model of NAFLD.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 in NAFLD and a typical experimental workflow for evaluating an Hsd17B13 inhibitor.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Caption: A typical experimental workflow for evaluating an Hsd17B13 inhibitor in a mouse model of NAFLD.
Experimental Protocols
NAFLD Mouse Model Induction
Two common diet-induced models for NAFLD/NASH are the High-Fat Diet (HFD) model and the Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) model.
-
High-Fat Diet (HFD) Model:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: A diet providing 60% of calories from fat.
-
Duration: 12-16 weeks to induce obesity and hepatic steatosis.
-
-
Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) Model:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: A choline-deficient, L-amino acid-defined diet supplemented with high fat content. This model is known to induce more robust fibrosis.[8]
-
Duration: 8-12 weeks to induce steatohepatitis and fibrosis.
-
Administration of Hsd17B13 Inhibitor
-
Compound Preparation: The Hsd17B13 inhibitor should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing:
-
Route of Administration: Oral gavage is a common method.
-
Dosage: Based on preclinical studies with other Hsd17B13 inhibitors, a dose range of 10-100 mg/kg can be considered for initial studies.[10] Dose-response studies are recommended to determine the optimal effective dose.
-
Frequency: Once or twice daily administration.
-
Duration: Treatment is typically initiated after the establishment of NAFLD and continued for 4-8 weeks.
-
Experimental Groups
-
Group 1: Control: Mice fed a standard chow diet and receiving the vehicle.
-
Group 2: NAFLD Model + Vehicle: Mice fed the NAFLD-inducing diet (HFD or CDAA-HFD) and receiving the vehicle.
-
Group 3: NAFLD Model + Hsd17B13 Inhibitor: Mice fed the NAFLD-inducing diet and receiving the Hsd17B13 inhibitor at the selected dose(s).
Endpoint Analysis
At the end of the treatment period, mice are euthanized, and samples are collected for analysis.
-
Serum Analysis:
-
Blood is collected via cardiac puncture.
-
Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as indicators of liver injury.
-
-
Liver Histology:
-
A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) can be calculated.
-
Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene Expression Analysis (qPCR):
-
A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C.
-
RNA is extracted, and quantitative real-time PCR is performed to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2 [α-SMA]) and inflammation (e.g., Tnf-α, Il-6, Ccl2).
-
-
Protein Expression Analysis (Western Blot):
-
Protein is extracted from frozen liver tissue.
-
Western blotting is performed to quantify the protein levels of key markers of fibrosis (e.g., α-SMA, Collagen I).[3]
-
-
Liver Triglyceride Content:
-
Lipids are extracted from a portion of the liver, and triglyceride levels are quantified using a commercially available kit.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies evaluating Hsd17B13 inhibition in mouse models of NAFLD.
Table 1: Effect of an Hsd17B13 Inhibitor on Serum and Liver Parameters in a CDAA-HFD Mouse Model
| Parameter | Vehicle Control | Hsd17B13 Inhibitor (30 mg/kg) | Hsd17B13 Inhibitor (100 mg/kg) |
| Plasma ALT (U/L) | High | Reduced | Significantly Reduced |
| Liver Hydroxyproline (µg/g) | High | Reduced | Significantly Reduced |
| Fibrosis Stage | Advanced | Reduced | Significantly Reduced |
| NAFLD Activity Score (NAS) | High | No significant change | No significant change |
Data adapted from a study on the Hsd17B13 inhibitor M-5475.[10]
Table 2: Effect of Hsd17B13 Knockdown on Gene Expression in a High-Fat Diet Mouse Model
| Gene | HFD + Control shRNA | HFD + Hsd17b13 shRNA | Fold Change |
| Col1a1 | Upregulated | Downregulated | ↓ |
| Timp1 | Upregulated | Downregulated | ↓ |
| Timp2 | Upregulated | Significantly Downregulated | ↓↓ |
| Tgf-β | Upregulated | Downregulated | ↓ |
Data adapted from a study on Hsd17b13 knockdown in HFD-fed mice.[11]
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic avenue for the treatment of NAFLD and NASH. The protocols outlined in these application notes provide a framework for the preclinical evaluation of small molecule Hsd17B13 inhibitors in relevant mouse models. Careful selection of the NAFLD model, appropriate dosing, and comprehensive endpoint analysis are crucial for determining the efficacy and mechanism of action of novel Hsd17B13 inhibitors. The expected outcomes include a reduction in liver injury markers, amelioration of hepatic steatosis, and attenuation of liver fibrosis. These preclinical studies are a critical step in the development of new therapies for patients with NAFLD.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Fatty Liver Disease / NAFLD Clinical Trials [trialsearch.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitor Screening
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence from genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[5][6]
Inhibition of HSD17B13 enzymatic activity is a key strategy in the development of novel therapeutics for NAFLD and NASH.[2] HSD17B13 catalyzes the conversion of various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol, in an NAD+-dependent manner.[7][8][9] This application note provides a detailed protocol for a robust and reliable in vitro screening assay to identify and characterize inhibitors of HSD17B13. The described assay monitors the enzymatic conversion of a substrate by measuring the production of NADH.
Principle of the Assay
The HSD17B13 inhibitor screening assay is based on the enzymatic activity of recombinant human HSD17B13. In the presence of its substrate and the cofactor NAD+, HSD17B13 catalyzes the oxidation of the substrate, resulting in the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to the enzyme's activity. The inhibitory potential of test compounds is determined by measuring the decrease in NADH production in their presence. The NADH levels can be quantified using various detection methods, including luminescence-based assays such as the NAD-Glo™ assay.[10][11][12][13]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the enzymatic reaction catalyzed by HSD17B13 and the general workflow for the inhibitor screening assay.
Caption: Enzymatic reaction catalyzed by HSD17B13.
Caption: General workflow for HSD17B13 inhibitor screening.
Materials and Reagents
Reagents and Consumables
| Reagent/Consumable | Supplier | Catalog No. (Example) |
| Recombinant Human HSD17B13 | OriGene | TP313132 |
| BPS Bioscience | 100233 | |
| NAD+ (Nicotinamide adenine dinucleotide) | Bidepharm | BD126917 |
| β-Estradiol | MCE | HY-B0141 |
| Retinol | Sigma-Aldrich | R7632 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| TCEP | Sigma-Aldrich | C4706 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tween-20 | Sigma-Aldrich | P9416 |
| DMSO | Sigma-Aldrich | D8418 |
| NAD(P)H-Glo™ Detection System | Promega | G9061 |
| 384-well or 1536-well Assay Plates | Corning | 3707 or 7290 |
Buffers and Solutions
| Buffer/Solution | Composition |
| Assay Buffer | 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20 |
| Enzyme Solution | Recombinant HSD17B13 diluted in Assay Buffer |
| Substrate/Cofactor Mix | β-Estradiol and NAD+ diluted in Assay Buffer |
Experimental Protocol
This protocol is adapted from established high-throughput screening methods for HSD17B13 inhibitors.[5][7]
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO. For a typical 10-point dose-response curve, a starting concentration of 10 mM is recommended. Dispense the diluted compounds into the assay plates. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Enzyme Solution: On the day of the assay, thaw the recombinant HSD17B13 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 50 nM) in chilled Assay Buffer.[7] Keep the enzyme solution on ice until use.
-
Substrate/Cofactor Mix: Prepare a stock solution of the substrate (e.g., 30 µM β-estradiol) and NAD+ (e.g., 0.5 mM) in Assay Buffer.[7] The optimal concentrations may need to be determined empirically.
Assay Procedure (384-well plate format)
-
Compound Dispensing: Add 50 nL of the test compounds or DMSO (for controls) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 2.5 µL of the diluted HSD17B13 enzyme solution to all wells except for the positive control wells (to which 2.5 µL of Assay Buffer is added).
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of the Substrate/Cofactor Mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may be optimized based on enzyme activity and signal-to-background ratio.
Signal Detection
-
Reagent Equilibration: Allow the NAD(P)H-Glo™ Detection Reagent to equilibrate to room temperature.
-
Reagent Addition: Add 5 µL of the NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
Data Analysis
-
Data Normalization:
-
The signal from the wells with no enzyme (positive control) represents 100% inhibition.
-
The signal from the wells with DMSO (negative control) represents 0% inhibition (100% enzyme activity).
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Quantitative Data Summary
The following table summarizes typical concentrations and conditions used in HSD17B13 inhibitor screening assays.
| Parameter | Value | Reference |
| Recombinant HSD17B13 Concentration | 50 - 100 nM | [7][13] |
| Substrate (β-Estradiol) Concentration | 10 - 75 µM | [7][13][14] |
| Substrate (Leukotriene B4) Concentration | 10 - 50 µM | [13] |
| NAD+ Concentration | 0.5 mM | [7] |
| Pre-incubation Time | 10 min | [7] |
| Reaction Incubation Time | 60 min | [10] |
| Detection Incubation Time | 60 min | [10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | Insufficient enzyme activity or substrate concentration. | Increase enzyme or substrate concentration. Optimize incubation times. |
| Inactive enzyme. | Use a fresh batch of enzyme and ensure proper storage at -80°C.[15] | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Inconsistent IC50 Values | Compound precipitation. | Check the solubility of the compounds in the assay buffer. |
| Time-dependent inhibition. | Perform pre-incubation experiments with varying times. |
Conclusion
This application note provides a comprehensive and detailed protocol for screening HSD17B13 inhibitors. The described luminescence-based assay is a robust and sensitive method suitable for high-throughput screening campaigns. By following this protocol, researchers can effectively identify and characterize novel inhibitors of HSD17B13, which may lead to the development of new therapies for chronic liver diseases such as NAFLD and NASH.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. academic.oup.com [academic.oup.com]
- 11. enanta.com [enanta.com]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
- 14. origene.com [origene.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Hsd17B13 Enzymatic Assay Using Estradiol Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in various metabolic processes, including the metabolism of steroids, fatty acids, and retinol.[1] Genetic variations in the HSD17B13 gene that result in a loss of function have been associated with a reduced risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease. This protective association has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions.
The enzymatic activity of Hsd17B13 involves the NAD+-dependent oxidation of substrates. Among its known substrates is β-estradiol, which is converted to estrone.[2] The monitoring of this enzymatic reaction provides a robust method for screening potential inhibitors and characterizing the enzyme's function. This document provides detailed protocols for an in vitro enzymatic assay of Hsd17B13 using β-estradiol as the substrate and a sensitive NADH detection system.
Principle of the Assay
The enzymatic assay for Hsd17B13 quantifies its catalytic activity by measuring the production of NADH, a co-product of the oxidation of β-estradiol to estrone. The reaction is initiated by the addition of the Hsd17B13 enzyme to a reaction mixture containing β-estradiol and the cofactor NAD+. The amount of NADH produced is directly proportional to the enzymatic activity. The NADH produced can be detected using various methods, with luciferase-based bioluminescent assays, such as the NAD(P)H-Glo™ Detection System, offering high sensitivity and a broad dynamic range.[3][4] In this system, a reductase enzyme uses NADH to convert a proluciferin substrate into luciferin, which is then utilized by luciferase to generate a light signal that is measured with a luminometer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by Hsd17B13 and the general workflow of the enzymatic assay.
Caption: Enzymatic conversion of β-estradiol to estrone by Hsd17B13.
Caption: General workflow for the Hsd17B13 enzymatic assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human Hsd17B13 | BPS Bioscience | 100233 |
| β-Estradiol | Sigma-Aldrich | E8875 |
| NAD+ | Sigma-Aldrich | N8285 |
| Tris-HCl | Sigma-Aldrich | T2444 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well assay plates (white) | Corning | 3824 |
| NAD(P)H-Glo™ Detection System | Promega | G9061 |
| Multichannel pipettes | --- | --- |
| Luminometer | --- | --- |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution of 25 mM Tris-HCl (pH 7.6) containing 0.02% Triton X-100.
-
Recombinant Hsd17B13 Enzyme: Thaw the enzyme on ice and gently mix. Avoid vortexing. For long-term storage, aliquot into smaller volumes and flash-freeze at -80°C. The working concentration should be determined empirically, but a final assay concentration of 30 nM is a good starting point.[3] Dilute the enzyme in Assay Buffer.
-
β-Estradiol Stock Solution: Prepare a high-concentration stock solution of β-estradiol in DMSO. For example, a 10 mM stock.
-
NAD+ Stock Solution: Prepare a stock solution of NAD+ in Assay Buffer. For example, a 10 mM stock.
-
Substrate Mix: For a final assay concentration of 12 µM β-estradiol and 500 µM NAD+, prepare a 2x Substrate Mix in Assay Buffer.[3]
-
Test Compounds (Inhibitors): Prepare stock solutions of test compounds in DMSO. Create a serial dilution of the compounds at a 50x final assay concentration in 100% DMSO.
Assay Procedure (384-well format)
-
Compound Plating: Add 80 nL of the 50x serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well white assay plate.[3]
-
Substrate Addition: Add 2 µL of the 2x Substrate Mix (containing 12 µM β-estradiol and 500 µM NAD+) to each well.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2 µL of the diluted Hsd17B13 enzyme (for a final concentration of 30 nM) to each well.[3]
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
NADH Detection: Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions. Add 3 µL of the detection reagent to each well.[4]
-
Signal Development: Incubate the plate for 1 hour at room temperature in the dark to allow the luminescent signal to develop.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Presentation
Enzyme Kinetics
While extensive kinetic data for Hsd17B13 with estradiol is not widely available in the public domain, the following table can be used to record experimentally determined values. For comparison, related enzymes like HSD17B1 have shown Km values for NADP+ and NAD+ in the micromolar range.[5]
| Parameter | Value | Units |
| Km (Estradiol) | TBD | µM |
| Vmax | TBD | RLU/min/mg |
| kcat | TBD | s⁻¹ |
| kcat/Km | TBD | M⁻¹s⁻¹ |
TBD: To be determined experimentally.
Inhibitor Potency
The following table summarizes the IC50 values of known Hsd17B13 inhibitors when using β-estradiol as a substrate.
| Inhibitor | IC50 (β-estradiol assay) | Reference |
| Alkynyl phenol 1 | 1.4 µM | [6] |
| BI-3231 | Single-digit nanomolar | [7] |
| HSD17B13-IN-73 | < 0.1 µM | [8] |
| Compound 1 (fluorophenol-containing) | Reasonably potent | [3] |
| Compound 2 (benzoic acid) | Reasonably potent | [3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid multiple freeze-thaw cycles. |
| Omission of a reagent | Double-check that all reagents (enzyme, substrate mix, detection reagent) were added. | |
| Incorrect plate reading settings | Verify the luminometer settings are appropriate for the assay. | |
| Expired reagents | Check the expiration dates of all kit components and reagents. | |
| High background signal | Contaminated reagents or plates | Use fresh, high-quality reagents and new assay plates. |
| Autoluminescence of compounds | Screen compounds for interference with the detection reagent in the absence of the enzyme. | |
| High well-to-well variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents. Prepare a master mix where possible. |
| Air bubbles in wells | Be careful to avoid introducing air bubbles during pipetting. | |
| Edge effects | Temperature or evaporation gradients | Ensure uniform temperature across the plate during incubation. Use plate sealers to minimize evaporation. |
References
- 1. enanta.com [enanta.com]
- 2. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 5. Biochemical Factors Governing the Steady-State Estrone/Estradiol Ratios Catalyzed by Human 17β-Hydroxysteroid Dehydrogenases Types 1 and 2 in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Studies with HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the in vitro use of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors. The following information is intended to guide researchers in determining the optimal dosage and experimental conditions for their specific cell-based assays.
Introduction to HSD17B13 and its Inhibitors
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, making HSD17B13 a promising therapeutic target.
A growing number of small molecule inhibitors of HSD17B13 are being developed for research and therapeutic purposes. These inhibitors are valuable tools for elucidating the biological functions of HSD17B13 and for validating it as a drug target. This document provides protocols for the in vitro characterization and use of these inhibitors.
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the reported in vitro potency of several known HSD17B13 inhibitors. This data can be used as a starting point for determining the appropriate dosage range in your experiments.
| Compound Name | Target | IC50 (Human HSD17B13) | IC50 (Mouse HSD17B13) | Cell-Based Assay Potency | Citation(s) |
| HSD17B13-IN-9 | HSD17B13 | 0.01 µM (for 50 nM enzyme) | Not Reported | Not Reported | [1] |
| BI-3231 | HSD17B13 | Single-digit nM (Ki) | Single-digit nM (Ki) | Double-digit nM | [2][3] |
| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | Not Reported | [4] |
| EP-040081 | HSD17B13 | 79 nM | 74 nM | Not Reported | [4] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, incubation time). It is crucial to determine the optimal dosage for your specific experimental setup.
Experimental Workflow for Determining Optimal In Vitro Dosage
The following diagram outlines a typical workflow for determining the optimal concentration of an HSD17B13 inhibitor for in vitro studies.
Caption: Workflow for determining the optimal in vitro dosage of an HSD17B13 inhibitor.
Detailed Experimental Protocols
Protocol 1: Cell-Based HSD17B13 Activity Assay
This protocol describes a method to measure the enzymatic activity of HSD17B13 in a cellular context and to determine the potency of an inhibitor. This assay is based on the conversion of a substrate (e.g., a fluorescently labeled steroid or retinol) by HSD17B13.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
HSD17B13 inhibitor (e.g., HSD17B13-IN-9)
-
HSD17B13 substrate (e.g., a suitable fluorescent substrate)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Plate reader capable of fluorescence detection
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of the HSD17B13 inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Substrate Addition and Incubation:
-
Prepare the HSD17B13 substrate solution in cell culture medium at a 2X final concentration.
-
Add 100 µL of the 2X substrate solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2. Protect the plate from light if using a fluorescent substrate.
-
-
Measurement of HSD17B13 Activity:
-
After incubation, measure the fluorescence (or other signal) of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of HSD17B13 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is essential to assess the cytotoxic effects of the HSD17B13 inhibitor and to ensure that the observed inhibition of HSD17B13 activity is not due to cell death.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
HSD17B13 inhibitor
-
Cell viability reagent (e.g., MTS, resazurin, or a kit like CellTiter-Glo®)
-
96-well clear or white plates (depending on the assay)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 4.1.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor as in Protocol 4.1, covering a wide range of concentrations (e.g., 0.1 nM to 200 µM).
-
Treat the cells with the inhibitor for a duration that matches your planned functional assays (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
HSD17B13 Signaling Pathway
The following diagram illustrates the role of HSD17B13 in hepatic lipid metabolism and its proposed mechanism of action.
Caption: Role of HSD17B13 in hepatic lipid metabolism and the effect of its inhibition.
Solubility and Storage of HSD17B13 Inhibitors
-
Solubility: Most small molecule inhibitors, including HSD17B13-IN-9, are soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell-based assays, further dilute the stock solution in a serum-free medium to the desired final concentration. The final DMSO concentration in the cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution of the inhibitor at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. Once diluted in aqueous solutions, it is recommended to use them fresh.
Disclaimer
These protocols and application notes are intended for research use only and should be used as a guideline. Researchers should optimize the protocols for their specific experimental conditions and cell lines. Always follow standard laboratory safety procedures when handling chemicals and cell cultures.
References
Application Notes and Protocols for Measuring Hsd17B13 Activity in Liver Lysates
Introduction
17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging research has highlighted its significant role in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3] Notably, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, making the enzyme a compelling therapeutic target.[1][4] Accurate measurement of Hsd17B13 enzymatic activity in liver lysates is therefore crucial for basic research, drug discovery, and the development of novel therapeutics for NAFLD/NASH.
Hsd17B13 is a member of the NAD(P)H/NAD(P)⁺-dependent oxidoreductase family.[2][3][5] It has been shown to catalyze the conversion of various substrates, including steroids, bioactive lipids like leukotriene B4, and retinol.[1][6][7] The enzymatic activity can be quantified by monitoring the production of NADH or by directly measuring the conversion of a substrate to its product. This document provides detailed protocols for preparing liver lysates and measuring Hsd17B13 activity using both luminescence-based and mass spectrometry-based methods.
Signaling Pathway and Regulation
The expression of Hsd17B13 in hepatocytes is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][2] Upon expression, Hsd17B13 is translocated from the endoplasmic reticulum to the surface of lipid droplets, where it exerts its enzymatic function.[1][6] One of its key functions is the conversion of retinol to retinaldehyde.[1] Loss-of-function variants of Hsd17B13 lead to reduced enzymatic activity, which is associated with protection against the progression of NAFLD.[1]
Data Presentation
Table 1: Known Substrates and Inhibitors of Hsd17B13
| Class | Name | Typical Concentration | Notes |
| Substrates | |||
| Estradiol | 10 - 75 µM | Commonly used in biochemical assays.[8][9] | |
| Leukotriene B3/B4 | 10 - 50 µM | Proinflammatory lipid mediators.[1][8] | |
| Retinol | 2 - 5 µM | A key physiological substrate.[1][10][11] | |
| Cofactor | |||
| NAD⁺ | Required | Essential for oxidoreductase activity.[5][8] | |
| Inhibitors | |||
| HSD17B13-IN-23 | < 0.1 µM (IC₅₀) | Potent inhibitor with estradiol as substrate.[12] | |
| Compound A (inno.N) | Preclinical | First-in-class oral potent molecule.[1] |
Table 2: Typical Reagent Concentrations for Hsd17B13 Activity Assay
| Reagent | Working Concentration | Purpose |
| Liver Lysate | 1 - 10 µg total protein | Source of Hsd17B13 enzyme |
| Assay Buffer (Tris) | 40 mM, pH 7.4 | Maintain optimal pH |
| BSA | 0.01% | Stabilize the enzyme |
| Tween 20 | 0.01% | Detergent to prevent aggregation |
| Substrate (e.g., Estradiol) | 10 - 50 µM | Reactant for the enzyme |
| NAD⁺ | 50 - 100 µM | Essential cofactor |
| NAD-Glo™ Reagent | As per manufacturer | For detection of NADH |
Experimental Protocols
Protocol 1: Preparation of Liver Lysates
This protocol describes the preparation of liver lysates from tissue samples for use in Hsd17B13 activity assays.
Materials:
-
Liver tissue (fresh or frozen at -80°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer or similar lysis buffer containing protease inhibitors
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Thaw frozen liver tissue on ice or use fresh tissue.
-
Weigh a small piece of tissue (e.g., 50-100 mg) and wash with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces (1-2 mm) on a cold surface.[13]
-
Add ice-cold lysis buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with gentle agitation to ensure complete lysis.[13]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (this is the liver lysate) and transfer to a new pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard protein assay.
-
Aliquot the lysate and store at -80°C for future use. Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Hsd17B13 Activity Assay (Luminescence-Based)
This protocol measures Hsd17B13 activity by detecting the production of NADH using a commercially available kit such as NAD-Glo™.[5][8]
Materials:
-
Liver lysate (prepared as in Protocol 1)
-
Assay buffer (40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate stock solution (e.g., 10 mM Estradiol in DMSO)
-
NAD⁺ stock solution (e.g., 10 mM in water)
-
NAD-Glo™ Assay kit (or similar NADH detection reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare the reaction mix in the assay buffer containing the substrate and NAD⁺ at 2x the final desired concentration.
-
Add 25 µL of the 2x reaction mix to the wells of the assay plate.
-
Add 25 µL of diluted liver lysate (e.g., to achieve 50-100 nM of enzyme) or buffer (for background control) to the wells to initiate the reaction.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, according to the detection kit instructions).
-
Add the NADH detection reagent (e.g., 50 µL of NAD-Glo™ reagent) to each well.
-
Incubate as per the manufacturer's instructions (e.g., 15-60 minutes) to allow the luminescent signal to develop.
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background signal (wells with no lysate) and calculate the Hsd17B13 activity as the rate of NADH production.
Protocol 3: Hsd17B13 Activity Assay (Mass Spectrometry-Based)
This protocol provides a direct and sensitive method for measuring Hsd17B13 activity by quantifying the conversion of a substrate to its product using RapidFire Mass Spectrometry (RF-MS).[5][8]
Materials:
-
Liver lysate (prepared as in Protocol 1)
-
Assay buffer (as in Protocol 2)
-
Substrate stock solution
-
NAD⁺ stock solution
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well or 384-well plates
-
RapidFire Mass Spectrometry system or equivalent LC-MS/MS setup
Procedure:
-
Set up the enzymatic reaction in a 96-well plate as described in Protocol 2 (steps 1-3).
-
Incubate the reaction for a specific time at the desired temperature.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Analyze the samples directly using an RF-MS system to measure the amount of product formed.
-
The activity is determined by the rate of product formation, which can be quantified by comparing to a standard curve of the product.
Workflow and Visualization
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. enanta.com [enanta.com]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. enanta.com [enanta.com]
- 9. origene.com [origene.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of Hsd17B13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4][5] Genetic studies have revealed a strong association between loss-of-function variants of Hsd17B13 and a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][2][3] This makes Hsd17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful tool to study the function of Hsd17B13 and to validate it as a therapeutic target. This document provides detailed protocols for the lentiviral shRNA knockdown of Hsd17B13 in hepatocytes, methods for validating knockdown efficiency, and an overview of its potential signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data related to Hsd17B13 knockdown from preclinical studies. While the data presented here is derived from studies using antisense oligonucleotides (ASO) in primary mouse hepatocytes, it provides a relevant benchmark for expected knockdown efficiencies with lentiviral shRNA approaches.[6]
Table 1: In Vitro Knockdown Efficiency of Hsd17b13 in Primary Mouse Hepatocytes [6]
| Treatment | Concentration (nM) | Time Point | Hsd17b13 mRNA Knockdown (%) | IC50 (nM) |
| Hsd17b13 ASO | 10 | 24h | ~40% | 83 |
| Hsd17b13 ASO | 100 | 24h | ~80% | 83 |
| Hsd17b13 ASO | 10 | 48h | ~50% | 76 |
| Hsd17b13 ASO | 100 | 48h | ~85% | 76 |
| Hsd17b13 ASO | 10 | 72h | ~70% | 29 |
| Hsd17b13 ASO | 100 | 72h | ~95% | 29 |
| Scramble Control | 100 | 72h | No significant effect | N/A |
Table 2: Phenotypic Effects of Hsd17b13 Knockdown in a Mouse Model of NASH [7][8][9]
| Parameter | HFD + shScramble | HFD + shHsd17b13 | % Change |
| Hepatic Triglycerides | Increased | Markedly Decreased | ~45% reduction |
| Serum ALT | Elevated | Decreased | Significant Reduction |
| Serum FGF21 | Elevated | Decreased | Significant Reduction |
| Liver Fibrosis Markers (e.g., Timp2) | Increased | Decreased | Significant Reduction |
| Body Weight | No significant change | No significant change | N/A |
| Adiposity | No significant change | No significant change | N/A |
| Glycemia | No significant change | No significant change | N/A |
Experimental Protocols
I. Lentiviral Vector Production for Hsd17B13 shRNA
This protocol describes the production of lentiviral particles carrying shRNA targeting Hsd17B13 in HEK293T cells.
Materials:
-
HEK293T cells
-
pLKO.1-shHsd17B13 plasmid (containing shRNA sequence targeting Hsd17B13)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)
-
0.45 µm filter
-
Ultracentrifuge
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the pLKO.1-shHsd17B13 plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the plasmid mix and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-16 hours, replace the transfection medium with fresh complete growth medium.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
For a higher titer, add fresh medium to the cells and collect the supernatant again at 72 hours post-transfection. Pool the harvests.
-
-
Virus Filtration and Concentration:
-
Centrifuge the collected supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
For higher viral titers, concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
II. Lentiviral Transduction of Hepatocytes for Hsd17B13 Knockdown
This protocol is for the transduction of hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes.
Materials:
-
Hepatocytes (e.g., HepG2 cells)
-
Concentrated lentiviral particles (shHsd17B13 and scramble control)
-
Complete growth medium
-
Polybrene
-
Puromycin (for selection)
Protocol:
-
Cell Seeding: Seed hepatocytes in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium at a final concentration of 4-8 µg/mL. The optimal concentration should be determined for each cell type.
-
Remove the medium from the cells and add the transduction medium containing the lentiviral particles at the desired Multiplicity of Infection (MOI). A range of MOIs should be tested to optimize transduction efficiency and minimize cytotoxicity.
-
Incubate the cells with the virus overnight (12-16 hours) at 37°C.
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection (Optional):
-
48 hours post-transduction, begin selection of stably transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
-
Expansion and Validation: Expand the puromycin-resistant cells and validate the knockdown of Hsd17B13 expression.
III. Validation of Hsd17B13 Knockdown
It is crucial to validate the knockdown of Hsd17B13 at both the mRNA and protein levels.[10]
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from both the shHsd17B13 and scramble control transduced cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Hsd17B13 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of Hsd17B13 mRNA using the ΔΔCt method.
B. Western Blot
-
Protein Extraction: Lyse the transduced cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for Hsd17B13 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.[11]
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling and Function
Hsd17B13 is a lipid droplet-associated protein that plays a role in hepatic lipid metabolism.[2][4][5] Recent studies suggest that Hsd17B13 may promote the de novo biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway.[12] This activation leads to increased fibrinogen expression, promoting leukocyte adhesion and contributing to liver inflammation.[12]
Caption: Proposed Hsd17B13 signaling pathway in hepatocytes.
Experimental Workflow for Hsd17B13 Knockdown
The following diagram illustrates the overall experimental workflow for lentiviral shRNA-mediated knockdown of Hsd17B13 and subsequent analysis.
Caption: Experimental workflow for Hsd17B13 knockdown.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aligos.com [aligos.com]
- 12. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Study of Hsd17B13 Inhibitor BI-3231
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for conducting an in vivo study to evaluate the efficacy of the Hsd17B13 inhibitor, BI-3231, in a preclinical model of non-alcoholic steatohepatitis (NASH).
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe stages such as NASH, fibrosis, and cirrhosis.[1][2] This makes Hsd17B13 a compelling therapeutic target for liver diseases. BI-3231 is a potent and selective chemical probe that inhibits Hsd17B13.[4] In vitro studies have demonstrated that BI-3231 can reduce the lipotoxic effects of palmitic acid in hepatocytes.[5] This application note outlines a comprehensive in vivo study design to assess the therapeutic potential of BI-3231 in a robust mouse model of NASH.
Data Presentation
Table 1: In Vitro Potency of BI-3231
| Target | IC50 (nM) |
| Human HSD17B13 | 1 |
| Mouse HSD17B13 | 13 |
| Data sourced from MedchemExpress.[2] |
Table 2: Pharmacokinetic Properties of BI-3231 in Mice
| Parameter | Value | Administration Route |
| Oral Bioavailability (F%) | 10% | Oral (p.o.) |
| Plasma Clearance | Rapid, exceeds hepatic blood flow | Intravenous (i.v.) & Oral (p.o.) |
| Liver Accumulation | Significant | Intravenous (i.v.) |
| Pharmacokinetic data indicates that subcutaneous administration significantly increases bioavailability.[1][6][7] The compound is rapidly cleared from plasma, but considerable exposure is maintained in the liver for up to 48 hours.[2][6][7] |
Table 3: Proposed In Vivo Study Design
| Group | No. of Animals | Diet | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | 10 | Standard Chow | Vehicle | - | s.c. | Once Daily |
| 2 | 10 | NASH-Inducing Diet | Vehicle | - | s.c. | Once Daily |
| 3 | 10 | NASH-Inducing Diet | BI-3231 | 10 | s.c. | Once Daily |
| 4 | 10 | NASH-Inducing Diet | BI-3231 | 30 | s.c. | Once Daily |
Experimental Protocols
Animal Model
A diet-induced model of NASH is recommended to closely mimic human disease progression. The choline-deficient, L-amino acid-defined, high-fat (CDAAHF) diet or a high-fat, high-fructose diet are suitable choices for inducing NASH with fibrosis in mice.
Dosing and Administration
-
Vehicle Preparation: A suitable vehicle for subcutaneous (s.c.) administration should be used, for example, a mixture of DMSO, PEG300, and saline.
-
BI-3231 Formulation: BI-3231 should be freshly prepared in the vehicle for each administration.
-
Administration: Due to low oral bioavailability, subcutaneous administration is recommended.[1][6][7] Given the rapid plasma clearance, a once-daily or twice-daily dosing regimen should be considered to maintain adequate therapeutic concentrations.
Study Procedure
-
Acclimatization: Male C57BL/6J mice, 6-8 weeks old, should be acclimatized for at least one week.
-
Diet Induction: Mice in groups 2, 3, and 4 will be fed a NASH-inducing diet for a period of 12-24 weeks to establish steatohepatitis and fibrosis. Group 1 will receive a standard chow diet.
-
Treatment Period: Following the diet induction period, treatment with BI-3231 or vehicle will commence and continue for 4-8 weeks.
-
Monitoring: Body weight and food consumption should be monitored weekly.
-
Terminal Sample Collection: At the end of the treatment period, mice will be euthanized. Blood will be collected for biochemical analysis, and the liver will be harvested for histological and molecular analysis.
Endpoint Analysis
-
Primary Endpoints:
-
Histology: Liver sections should be stained with Hematoxylin & Eosin (H&E) to assess the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocellular ballooning. Sirius Red staining should be used to quantify the extent of liver fibrosis.
-
-
Secondary Endpoints:
-
Biochemical Markers: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver injury.
-
Gene Expression: Hepatic expression of genes involved in inflammation (e.g., Tnfα, Ccl2), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism should be measured by RT-qPCR.
-
Lipid Analysis: Hepatic and plasma triglyceride and cholesterol levels.
-
Mandatory Visualization
Caption: Hsd17B13 signaling in hepatocytes and inhibition by BI-3231.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical endpoints and adaptive clinical trials in precirrhotic nonalcoholic steatohepatitis: Facilitating development approaches for an emerging epidemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-91 solubility and stability issues
Disclaimer: No specific data was found for a compound designated "Hsd17B13-IN-91." The following information is based on publicly available data for other well-characterized Hsd17B13 inhibitors, such as BI-3231 and HSD17B13-IN-8, and is intended to serve as a general guide. Researchers should always refer to the manufacturer's specific product data sheet for the inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my Hsd17B13 inhibitor. What solvents are recommended?
A1: Many small molecule inhibitors, including some Hsd17B13 inhibitors, have limited aqueous solubility. Organic solvents are typically required for preparing stock solutions. For example, BI-3231 is soluble in DMSO at a concentration of 125 mg/mL (328.63 mM) with the aid of ultrasonication and warming to 60°C.[1] HSD17B13-IN-8 is also soluble in DMSO. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
Q2: What are the recommended storage conditions for Hsd17B13 inhibitors?
A2: Proper storage is critical to maintain the stability and activity of Hsd17B13 inhibitors. For powdered compounds, storage at -20°C for up to 3 years is generally recommended.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always refer to the manufacturer's specific recommendations.
Q3: My Hsd17B13 inhibitor appears to be degrading. What could be the cause?
A3: Degradation of Hsd17B13 inhibitors can be caused by several factors, including improper storage, exposure to light, repeated freeze-thaw cycles, and metabolic instability in experimental systems. Some inhibitors may exhibit low metabolic stability in hepatocytes due to phase II metabolism, such as glucuronidation and sulfation.[3]
Q4: Can I use the same Hsd17B13 inhibitor for both in vitro and in vivo experiments?
A4: While the same inhibitor can often be used for both types of experiments, the formulation will likely differ. For in vitro cellular assays, a stock solution in a solvent like DMSO is typically diluted in culture media. For in vivo studies, a prodrug form of the inhibitor may be required, or the inhibitor may need to be formulated in a vehicle suitable for animal administration. It is important to consider the inhibitor's pharmacokinetic and pharmacodynamic properties.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the inhibitor in aqueous buffer or cell culture media. | The inhibitor has low aqueous solubility. | - Increase the concentration of the organic co-solvent (e.g., DMSO), but be mindful of solvent toxicity in cellular assays. - Use a surfactant or other solubilizing agent. - Prepare fresh dilutions from a high-concentration stock solution just before use. |
| Inconsistent or lower-than-expected activity in experiments. | - Degradation of the inhibitor due to improper storage or handling. - Inaccurate concentration of the stock solution. - Metabolic inactivation of the inhibitor in the experimental system. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect from light if the compound is light-sensitive. - Verify the concentration of the stock solution using a spectrophotometer or other analytical method. - Consider the metabolic stability of the compound in your specific cell type or animal model.[3] |
| Difficulty reproducing results from the literature. | - Differences in experimental protocols, such as cell lines, reagent sources, or incubation times. - Variation in the purity or isomeric form of the inhibitor. | - Carefully review and standardize all experimental parameters. - Ensure the inhibitor used is of high purity and from a reputable source. |
Quantitative Data Summary
Table 1: Solubility of Selected Hsd17B13 Inhibitors
| Compound | Solvent | Concentration | Notes |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Requires ultrasonication, warming, and heat to 60°C. Use newly opened DMSO.[1] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires ultrasonic. Use newly opened DMSO. |
Table 2: Stability of Selected Hsd17B13 Inhibitors
| Compound | Storage Condition | Duration |
| BI-3231 (Powder) | -20°C | 3 years[1] |
| BI-3231 (In solvent) | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |
| HSD17B13-IN-8 (Powder) | -20°C | 3 years |
| HSD17B13-IN-8 (In solvent) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols
General Protocol for Preparing Stock Solutions of Hsd17B13 Inhibitors
-
Weighing the Compound: Carefully weigh the desired amount of the powdered Hsd17B13 inhibitor in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and/or gentle warming (as specified for the compound, e.g., 60°C for BI-3231) to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at the recommended temperature (-20°C or -80°C).[1][2]
Visualizations
Caption: Experimental workflow for using Hsd17B13 inhibitors.
Caption: Troubleshooting logic for Hsd17B13 inhibitor experiments.
References
Optimizing Hsd17B13-IN-91 concentration for experiments
Welcome to the technical support center for Hsd17B13-IN-91. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this novel inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in the metabolism of steroids, fatty acids, and other lipid species.[1][2][3][4] By inhibiting the enzymatic activity of Hsd17B13, this compound is a valuable tool for studying the role of this enzyme in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A specific datasheet for "this compound" was not found in the public domain. However, a similar designated compound, HSD17B13-IN-9, has a reported IC₅₀ of 0.01 μM when used with 50 nM of HSD17B13 enzyme.[5] For cell-based assays, a common starting point is to use a concentration range spanning several orders of magnitude around the IC₅₀. A recommended starting range would be from 0.01 µM to 10 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the recommended storage conditions for this compound?
For a similar compound, HSD17B13-IN-9, the recommended storage for the stock solution is -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[5] It is crucial to follow the supplier's specific storage recommendations for this compound to ensure its stability and activity.
Troubleshooting Guide
Q4: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of observed effect. Here are some troubleshooting steps:
-
Inhibitor Concentration: The optimal concentration can vary significantly between different cell lines and experimental setups. It is advisable to perform a dose-response experiment to determine the effective concentration range for your specific model.
-
Cell Line Expression of Hsd17B13: Confirm that your chosen cell line expresses Hsd17B13 at a sufficient level. Hsd17B13 is primarily expressed in hepatocytes.[1][2][6] You can verify expression using techniques like qPCR or Western blotting.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Incubation Time: The required incubation time for the inhibitor to exert its effect may vary. Consider performing a time-course experiment to identify the optimal duration.
-
Assay Sensitivity: The readout of your assay may not be sensitive enough to detect subtle changes. Ensure your assay is validated and has a good signal-to-noise ratio.
Q5: I am observing cellular toxicity at higher concentrations of this compound. How can I mitigate this?
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells.
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of the inhibitor that produces the desired biological effect without causing significant toxicity. You may also be able to reduce the incubation time.
-
Control Experiments: Always include vehicle-only controls (e.g., DMSO) to distinguish the specific effects of the inhibitor from non-specific effects of the solvent.
Quantitative Data Summary
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | IC₅₀ (Enzymatic Assay) | Target Enzyme Concentration | Substrate(s) | Reference |
| HSD17B13-IN-9 | 0.01 µM | 50 nM HSD17B13 | Not Specified | [5] |
| BI-3231 | 1 nM | Not Specified | Estradiol, Leukotriene B₄ | [7][8] |
| HSD17B13-IN-31 | < 0.1 µM | Not Specified | Estradiol | [9] |
| HSD17B13-IN-31 | < 1 µM | Not Specified | Leukotriene B₃ | [9] |
Key Experimental Protocols
Protocol 1: General Cell-Based Hsd17B13 Inhibition Assay
This protocol provides a general framework for assessing the activity of this compound in a cellular context.
-
Cell Culture: Plate hepatocytes (e.g., HepG2, Huh7) in a suitable culture plate and allow them to adhere overnight.[1][6]
-
Induction of Lipid Accumulation (Optional): To mimic NAFLD conditions, you can induce lipid accumulation by treating the cells with oleic acid or a mixture of oleic and palmitic acids.[6]
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Assay Readout: Analyze the cells for relevant endpoints, such as:
-
Lipid Accumulation: Stain with Oil Red O or BODIPY and quantify using microscopy or a plate reader.
-
Gene Expression: Measure the mRNA levels of Hsd17B13 target genes or markers of liver injury (e.g., α-SMA, COL1A1) using qPCR.[1]
-
Protein Expression: Analyze protein levels of relevant markers by Western blotting.
-
Cell Viability: Perform a cytotoxicity assay to assess the inhibitor's effect on cell health.
-
Protocol 2: Hsd17B13 Enzymatic Activity Assay (General Principle)
This protocol outlines the general steps for measuring the enzymatic activity of Hsd17B13 in the presence of an inhibitor, based on published methods for other inhibitors.[10][11]
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing recombinant Hsd17B13 enzyme, a suitable substrate (e.g., estradiol, leukotriene B4, or retinol), and the cofactor NAD⁺ in an appropriate buffer.[8][10][12]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection of Product Formation: Measure the formation of the reaction product. This can be done using various methods:
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration in a cell-based assay.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HSD17B13 Rabbit pAb | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enanta.com [enanta.com]
- 11. scispace.com [scispace.com]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13 Inhibitors in Liver Cell Research
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-91" is not available in the public domain as of November 2025. This technical support resource is based on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , and general knowledge of the 17β-Hydroxysteroid Dehydrogenase (HSD17B) enzyme family. The principles and methodologies outlined here are intended to serve as a guide for researchers working with HSD17B13 inhibitors in liver cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HSD17B13 inhibitors?
A1: HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][2][3] While its exact physiological substrate is still under investigation, it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[1][4][5] HSD17B13 inhibitors, such as BI-3231, are designed to block the enzymatic activity of this protein.[4][6] Loss-of-function mutations in HSD17B13 are associated with a reduced risk of chronic liver diseases like nonalcoholic steatohepatitis (NASH), suggesting that inhibiting its activity is a promising therapeutic strategy.[1][2]
Q2: I am not observing the expected phenotype (e.g., changes in lipid droplet morphology) in my liver cell line after treatment with an HSD17B13 inhibitor. What could be the reason?
A2: Several factors could contribute to this:
-
Cell Line Specificity: HSD17B13 expression is highly restricted to hepatocytes.[1] Ensure that your chosen liver cell line (e.g., HepG2, Huh7) expresses sufficient levels of HSD17B13.
-
Basal Enzymatic Activity: The effect of an inhibitor may only be apparent under conditions where HSD17B13 is active. This may require stimulating the cells with fatty acids (e.g., oleate, palmitate) to induce lipid droplet formation.
-
Compensatory Mechanisms: Liver cells have complex lipid metabolism pathways. It's possible that other enzymes are compensating for the inhibition of HSD17B13.
-
Inhibitor Potency and Stability: Verify the potency (IC50) of your inhibitor in your specific assay and ensure it is stable under your cell culture conditions. The inhibitor BI-3231, for example, has shown significant phase II metabolism in hepatocytes.[7]
Q3: What are the potential off-target effects I should be aware of when using an HSD17B13 inhibitor?
A3: The primary concern for off-target effects of HSD17B13 inhibitors is their potential interaction with other members of the 17β-Hydroxysteroid Dehydrogenase (HSD17B) family, particularly HSD17B11, which shares the highest sequence homology.[7][8] Cross-reactivity with other enzymes involved in steroid and lipid metabolism is also a possibility. For instance, BI-3231 was specifically tested for selectivity against related short-chain dehydrogenase/reductase (SDR) members.[4]
Q4: How can I assess the selectivity of my HSD17B13 inhibitor?
A4: A selectivity panel assay is the most direct method. This involves testing your inhibitor against a panel of related enzymes, especially other HSD17B isoforms. Below is a table summarizing the selectivity profile of BI-3231, which can serve as an example.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | Off-target effects; compound insolubility leading to precipitation and cytotoxicity. | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay). Test for compound solubility in your culture medium. Consider using a structurally different HSD17B13 inhibitor as a control. |
| Inconsistent results between experimental replicates. | Cell passage number variability; inconsistent inhibitor concentration; variability in lipid loading. | Maintain consistent cell passage numbers for experiments. Prepare fresh inhibitor dilutions for each experiment from a DMSO stock. Standardize the protocol for lipid loading of cells. |
| Observed phenotype does not align with published data on HSD17B13 loss-of-function. | Differences in the experimental model (e.g., human cells vs. mouse models); off-target effects of the chemical inhibitor. | Mouse models with Hsd17b13 knockout have shown some conflicting results compared to human genetic data.[1] Consider using genetic knockdown (e.g., siRNA) of HSD17B13 in your cells as an orthogonal approach to validate the inhibitor's on-target effect. |
| Difficulty in measuring direct target engagement in cells. | Lack of suitable biomarkers; inhibitor does not readily lend itself to cellular thermal shift assays (CETSA). | Developing a robust target engagement assay is crucial. This could involve measuring the accumulation of a known HSD17B13 substrate or a downstream metabolite. |
Quantitative Data Summary
Table 1: Selectivity Profile of HSD17B13 Inhibitor BI-3231
| Target | IC50 (nM) | Selectivity vs. HSD17B13 |
| HSD17B13 (Human) | 2.5 | - |
| HSD17B11 (Human) | >10,000 | >4000-fold |
| Other SDR Enzymes | >10,000 | >4000-fold |
Data synthesized from publicly available information on BI-3231.[4][9]
Table 2: In Vitro Pharmacokinetic Properties of BI-3231
| Parameter | Value |
| Human Hepatocyte Stability | Low (significant phase II metabolism) |
| Human Liver Microsome Stability | High |
| CYP Inhibition | No inhibition |
| Mechanism-based CYP3A4 Inhibition | Yes |
This data highlights the importance of considering metabolic stability in cellular assays.[7]
Key Experimental Protocols
Protocol 1: Assessing HSD17B13 Inhibition in a Cellular Context
-
Cell Culture and Lipid Loading:
-
Plate hepatocytes (e.g., HepG2) at a suitable density.
-
After 24 hours, replace the medium with a serum-free medium containing your HSD17B13 inhibitor at various concentrations. Pre-incubate for 1-2 hours.
-
Induce lipid droplet formation by adding oleic acid complexed to BSA to a final concentration of 200-500 µM.
-
Incubate for 16-24 hours.
-
-
Lipid Droplet Staining and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for neutral lipids using BODIPY 493/503 or Nile Red.
-
Stain nuclei with DAPI.
-
Image the cells using high-content imaging or confocal microscopy.
-
Quantify the number, size, and intensity of lipid droplets per cell.
-
-
Data Interpretation:
-
Inhibition of HSD17B13 is expected to alter lipid droplet dynamics. Published data suggests that HSD17B13 overexpression increases the number and size of lipid droplets.[10] Therefore, inhibition may lead to a reduction in these parameters, although the precise effect can be context-dependent.
-
Protocol 2: Orthogonal Validation using siRNA Knockdown
-
Transfection:
-
Transfect hepatocytes with a validated siRNA targeting HSD17B13 or a non-targeting control siRNA using a suitable lipid-based transfection reagent.
-
Incubate for 48-72 hours to allow for target mRNA and protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm HSD17B13 knockdown by qPCR (for mRNA levels) and Western blot (for protein levels).
-
-
Phenotypic Assay:
-
Perform the same lipid loading and analysis protocol as described above on the remaining cells.
-
-
Comparison:
-
Compare the phenotype observed with the HSD17B13 inhibitor to that of the siRNA-mediated knockdown. A similar phenotype provides strong evidence that the inhibitor's effect is on-target.
-
Visualizations
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. escholarship.org [escholarship.org]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13 Inhibitor Cytotoxicity Assessment
This technical support guide provides troubleshooting and frequently asked questions for researchers evaluating the cytotoxicity of HSD17B13 inhibitors. Due to the lack of specific public data on a compound named "Hsd17B13-IN-91," this document serves as a generalized framework for assessing the cytotoxic potential of potent and selective HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What cell lines are recommended for initial cytotoxicity screening of an HSD17B13 inhibitor?
A1: Given that 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is predominantly expressed in the liver, initial cytotoxicity assessments should be performed in human liver cell lines.[1][2][3] Commonly used and relevant cell lines include:
-
HepG2: A human hepatoma cell line that is widely used for toxicology studies.
-
Huh7: Another human hepatoma cell line, often used in studies of liver metabolism and disease.[4]
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro liver studies, though they are more expensive and have a shorter lifespan in culture.
-
Non-hepatic cell lines (e.g., HEK293, HeLa): These can be used as controls to assess off-target cytotoxicity and to determine if the observed effects are liver-specific.
Q2: What is a typical concentration range for testing an HSD17B13 inhibitor in a cytotoxicity assay?
A2: The concentration range should be based on the inhibitor's potency (IC50) in enzymatic or cellular functional assays. A common starting point is to test a wide range of concentrations, from well below the IC50 to at least 100-fold above it. A typical range might be from 1 nM to 100 µM, using a semi-logarithmic dilution series.
Q3: What are the most common assays for assessing the cytotoxicity of a novel compound?
A3: A multi-assay approach is recommended to get a comprehensive view of potential cytotoxicity. Common assays include:
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of necrosis.
-
ATP Content Assays (e.g., CellTiter-Glo®): This luminescent assay measures intracellular ATP levels, which correlate with cell viability.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays detect the activation of programmed cell death pathways.
Q4: Should I expect cytotoxicity from an HSD17B13 inhibitor?
A4: Human genetic studies show that loss-of-function variants in HSD17B13 are protective against chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[5][6][7] This suggests that inhibiting HSD17B13's enzymatic activity should be well-tolerated by hepatocytes and may even be beneficial. However, any novel small molecule can have off-target effects or inherent chemical toxicity that is unrelated to its intended target. Therefore, thorough cytotoxicity testing is a critical step in the safety assessment of any new HSD17B13 inhibitor.[5]
Troubleshooting Guides
Issue 1: High background signal in my LDH release assay.
-
Question: I am observing high levels of lactate dehydrogenase (LDH) in the supernatant of my control (vehicle-treated) cells. What could be the cause?
-
Answer:
-
Poor Cell Health: Your cells may have been unhealthy or stressed before the experiment began. Ensure you are using cells from a low passage number and that they are plated at an optimal density.
-
Mechanical Stress: Excessive pipetting during media changes or reagent addition can cause cell lysis. Handle the plates gently.
-
Contamination: Microbial contamination can lead to cell death and LDH release. Regularly check your cell cultures for any signs of contamination.
-
Serum Interference: If you are using serum-containing media, the serum itself can contain LDH. It is advisable to switch to serum-free media during the treatment period if possible, or to use a brand of serum with low endogenous LDH levels.
-
Issue 2: My MTT assay results show increased metabolic activity at high inhibitor concentrations.
-
Question: Instead of a decrease in signal, I see an increase in the MTT assay reading at the highest concentrations of my HSD17B13 inhibitor. Is this an indication of increased cell proliferation?
-
Answer: While it's possible, it is more likely an artifact.
-
Compound Interference: The inhibitor itself might be directly reducing the MTT tetrazolium salt, leading to a false-positive signal. To check for this, run a control where you add the inhibitor to media without cells and perform the MTT assay.
-
Cellular Stress Response: At certain concentrations, the compound might be inducing a stress response that leads to a temporary increase in metabolic activity before cell death occurs. Consider using a different type of viability assay (e.g., an ATP-based assay or a direct cell count) to confirm the results.
-
Issue 3: Discrepancy between results from different cytotoxicity assays.
-
Question: My MTT assay shows no significant cytotoxicity, but my caspase-3/7 assay shows a dose-dependent increase in apoptosis. How should I interpret this?
-
Answer: This is a common and informative scenario. It suggests that your HSD17B13 inhibitor may be inducing apoptosis without causing immediate metabolic collapse or membrane damage.
-
Time-Course Dependence: Metabolic assays like MTT often show changes later than apoptosis markers. Consider running a time-course experiment (e.g., 24, 48, and 72 hours) to see if the metabolic viability decreases at later time points.
-
Mechanism of Action: The compound is likely initiating a programmed cell death pathway. This is a more specific form of toxicity than necrosis. Further investigation into the apoptotic pathway (e.g., using Annexin V/PI staining to distinguish between early and late apoptosis) is warranted.
-
Data Presentation
Table 1: Cytotoxicity of a Potent HSD17B13 Inhibitor in Human Liver Cell Lines (48h Incubation)
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HepG2 | MTT | Metabolic Activity | > 100 |
| LDH Release | Membrane Integrity | > 100 | |
| Caspase-3/7 Glo | Apoptosis | 85.2 | |
| Huh7 | MTT | Metabolic Activity | > 100 |
| LDH Release | Membrane Integrity | > 100 | |
| Caspase-3/7 Glo | Apoptosis | 92.5 | |
| HEK293 | MTT | Metabolic Activity | > 100 |
| (Control) | Caspase-3/7 Glo | Apoptosis | > 100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the HSD17B13 inhibitor in appropriate cell culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Measurement: Read the absorbance at 490 nm. To calculate the percentage of LDH release, you will also need to measure the maximum LDH release by lysing the control cells with a lysis buffer.
Visualizations
Caption: Workflow for assessing the cytotoxicity of a novel HSD17B13 inhibitor.
Caption: Simplified role of HSD17B13 in hepatocytes and the action of an inhibitor.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Technical Support Center: Hsd17B13 Inhibitors in Cell Culture
Disclaimer: Information for a specific compound named "Hsd17B13-IN-91" is not publicly available. This guide is based on the properties of a known HSD17B13 inhibitor, Hsd17B13-IN-9 , and general best practices for using small molecule inhibitors in cell culture. The principles and protocols provided are broadly applicable to researchers working with similar compounds targeting Hsd17B13.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a drug target?
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, localized to lipid droplets.[1][2] It is involved in various metabolic processes, including those concerning steroid hormones, fatty acids, and retinol.[1][2] Genetic studies have shown that individuals with loss-of-function mutations in the HSD17B13 gene have a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2] This protective effect makes Hsd17B13 an attractive therapeutic target for the development of drugs to treat these conditions.
Q2: What is Hsd17B13-IN-9 and what is its mechanism of action?
Hsd17B13-IN-9 is a potent inhibitor of the Hsd17B13 enzyme.[3] By binding to Hsd17B13, it blocks its enzymatic activity. The therapeutic goal of using an inhibitor like Hsd17B13-IN-9 is to mimic the protective effects observed in individuals with naturally occurring, inactive forms of the enzyme.
Q3: What are the recommended storage conditions for Hsd17B13-IN-9?
For long-term storage, Hsd17B13-IN-9 stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also recommended to protect the compound from light and store it under a nitrogen atmosphere.[3]
Q4: How should I prepare a stock solution of Hsd17B13-IN-9?
Hsd17B13-IN-9 is soluble in DMSO.[3] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. For example, a 100 mg/mL stock solution is equivalent to 232.32 mM.[3] It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of Hsd17B13-IN-9 in my cell-based assay. | Degradation of the compound in cell culture media: Small molecules can be unstable in aqueous, pH-neutral environments at 37°C. | Prepare fresh dilutions of Hsd17B13-IN-9 in media for each experiment. Minimize the time the compound spends in the incubator. Consider performing a time-course experiment to determine the compound's functional half-life in your specific media and cell type. |
| Low bioavailability due to protein binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. | Reduce the percentage of FBS in your culture media during the treatment period, if your cells can tolerate it. Alternatively, perform a dose-response experiment to determine the optimal concentration in the presence of your standard FBS concentration. | |
| Cell line expresses low levels of Hsd17B13: The inhibitory effect will be minimal if the target protein is not abundant. | Confirm Hsd17B13 expression in your cell line at the mRNA and protein level (e.g., via qPCR or Western blot). Consider using a cell line known to have higher Hsd17B13 expression, such as HepG2 or Huh7 cells. | |
| Precipitation of the compound in the cell culture media. | Poor solubility at the working concentration: The final concentration of DMSO in the media may be too low to keep the compound dissolved. | Ensure the final DMSO concentration in your media is at a level that maintains solubility but is not toxic to your cells (typically ≤ 0.5%). Prepare intermediate dilutions to avoid shocking the compound out of solution. |
| Interaction with media components: Salts or other components in the media may cause the compound to precipitate. | Test the solubility of Hsd17B13-IN-9 in your basal media without supplements first. If it precipitates, you may need to try a different formulation or a lower working concentration. | |
| Observed cytotoxicity at the effective concentration. | Off-target effects of the compound. | Perform a dose-response curve to determine the therapeutic window (the concentration range that is effective but not toxic). Use the lowest effective concentration for your experiments. |
| DMSO toxicity. | Ensure the final concentration of DMSO in your cell culture media is non-toxic to your cells. A good starting point is to keep it below 0.5% and to include a vehicle control (media with the same amount of DMSO as your treated samples) in all experiments. |
Quantitative Data Summary
| Compound | Reported IC50 | Target Enzyme Concentration | Reference |
| Hsd17B13-IN-9 | 0.01 µM | 50 nM | [3] |
| BI-3231 | 2.4 ± 0.1 µM (retinol as substrate) | Not specified | [4] |
| BI-3231 | 1.4 ± 0.7 µM (estradiol as substrate) | Not specified | [4] |
Experimental Protocols
Protocol 1: Assessment of Hsd17B13-IN-9 Stability in Cell Culture Media
Objective: To determine the stability of Hsd17B13-IN-9 in a specific cell culture medium over time.
Materials:
-
Hsd17B13-IN-9
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
HPLC-MS system
Procedure:
-
Prepare a concentrated stock solution of Hsd17B13-IN-9 in anhydrous DMSO (e.g., 10 mM).
-
Spike the Hsd17B13-IN-9 stock solution into pre-warmed cell culture medium to a final concentration of 1 µM.
-
Immediately take a sample (t=0) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Store all samples at -80°C until analysis.
-
Analyze the concentration of the parent Hsd17B13-IN-9 compound in each sample using a validated HPLC-MS method.
-
Plot the concentration of Hsd17B13-IN-9 versus time to determine its degradation rate and half-life in the cell culture medium.
Protocol 2: Western Blot for Hsd17B13 Protein Expression
Objective: To confirm the presence of the Hsd17B13 target protein in the cell line of interest.
Materials:
-
Cell lysate from the cell line of interest
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Hsd17B13
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsd17B13 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Workflow for assessing the stability of Hsd17B13-IN-9 in cell culture media.
Caption: Simplified diagram of Hsd17B13 function and inhibition.
References
Hsd17B13-IN-91 In Vivo Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the in vivo target engagement of Hsd17B13-IN-91. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to measure this compound target engagement in vivo?
A1: The primary methods for assessing in vivo target engagement of this compound include:
-
Cellular Thermal Shift Assay (CETSA): This method directly confirms the binding of this compound to the HSD17B13 protein in tissues by measuring changes in the protein's thermal stability.[1][2][3][4]
-
Substrate/Product Analysis: This indirect method involves quantifying the levels of a known HSD17B13 substrate (e.g., estradiol) and its corresponding product (e.g., estrone) in tissues like the liver. Inhibition of HSD17B13 by this compound would lead to an increased substrate-to-product ratio.[5][6][7]
-
Pharmacodynamic (PD) Biomarker Analysis: This involves measuring downstream biological markers that are affected by HSD17B13 activity. For HSD17B13, these can include markers of liver injury (e.g., Alanine Aminotransferase - ALT), inflammation, and fibrosis.[8][9][10]
Q2: Why is it challenging to find a definitive in vivo biomarker for HSD17B13 target engagement?
A2: A significant challenge is that the endogenous, disease-relevant substrate of HSD17B13 is not yet fully understood.[5][11] While estradiol and other lipids have been used as substrates in vitro, their utility as robust in vivo biomarkers for target engagement is still under investigation. This makes direct measurement of enzymatic activity in vivo complex.
Q3: Can I use plasma levels of this compound to infer target engagement in the liver?
A3: While measuring plasma concentrations of this compound is crucial for pharmacokinetic (PK) analysis, it may not directly correlate with target engagement in the liver. This is because the inhibitor may show extensive liver tissue accumulation, leading to a disconnect between plasma and tissue concentrations.[5][6] Therefore, direct measurement in the target tissue is recommended.
Q4: What is the role of HSD17B13 in liver disease, and how does this relate to measuring target engagement?
A4: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[12][13] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver fibrosis.[8][9][10][11] Therefore, measuring the downstream effects of this compound on pathways related to inflammation and fibrosis can serve as a pharmacodynamic readout of target engagement.[8][9][10]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for Liver Tissue
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate samples. | Inconsistent tissue homogenization. | Ensure a standardized and thorough homogenization protocol. Use of bead beaters can improve consistency.[14] |
| Uneven heating of tissue samples. | Use a PCR machine or a heat block that provides uniform temperature distribution. | |
| No observable thermal shift upon inhibitor treatment. | Insufficient drug concentration at the target site. | Verify drug exposure in the liver tissue through PK studies. Increase the dose of this compound if necessary.[2] |
| The inhibitor is a reversible binder and dissociates during sample processing. | Minimize the time between tissue harvesting, heating, and lysis to reduce inhibitor dissociation.[2] | |
| Incorrect temperature range for the melt curve. | Perform a preliminary experiment to determine the optimal temperature range that captures the melting transition of HSD17B13. | |
| Low signal or inability to detect HSD17B13 by Western Blot. | Low abundance of HSD17B13 in the soluble fraction after heating. | Optimize the lysis buffer to ensure efficient extraction of soluble proteins. |
| Poor antibody quality. | Validate the HSD17B13 antibody for specificity and sensitivity. |
Substrate/Product Analysis (Estradiol/Estrone) in Liver Tissue
| Problem | Possible Cause | Recommended Solution |
| High background levels of estradiol and estrone. | Endogenous hormone fluctuations in the animal model. | Use a sufficient number of animals per group to account for biological variability. Consider the sex and hormonal cycle of the animals. |
| Inaccurate quantification by LC-MS/MS. | Matrix effects from the liver homogenate suppressing or enhancing the signal. | Develop a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances. Use stable isotope-labeled internal standards for accurate quantification.[15][16][17] |
| Inefficient extraction of steroids from the tissue. | Optimize the extraction solvent and procedure to ensure complete recovery of estradiol and estrone from the liver homogenate. | |
| No significant change in the estradiol/estrone ratio after inhibitor treatment. | This compound is not effectively inhibiting the enzyme in vivo. | Correlate with a direct target engagement method like CETSA to confirm target binding. |
| Other enzymes in the liver are also metabolizing estradiol. | While HSD17B13 contributes to estradiol metabolism, other enzymes may also be involved. This method provides an indication of target modulation rather than absolute target engagement. |
Experimental Protocols
Protocol 1: In Vivo Cellular Thermal Shift Assay (CETSA) in Mouse Liver
Objective: To determine the in vivo target engagement of this compound by measuring its effect on the thermal stability of the HSD17B13 protein in mouse liver.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
PBS containing protease inhibitors
-
Liquid nitrogen
-
Bead beater and beads for homogenization
-
Ultrasonic tissue homogenizer
-
96-well PCR plates
-
Thermal cycler or heat block
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Apparatus for Western blotting
-
Validated primary antibody against HSD17B13
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to mice at the desired dose and route of administration.
-
At the designated time point post-dosing, euthanize the mice and immediately dissect the liver.
-
-
Tissue Processing:
-
Rinse the liver with ice-cold PBS to remove excess blood.
-
Divide the liver into small, equal-sized pieces.
-
-
Heating of Tissue Samples:
-
Lysis and Protein Extraction:
-
Immediately after heating, flash-freeze the tissue samples in liquid nitrogen.
-
Add lysis buffer and homogenization beads to each sample.
-
Homogenize the tissue using a bead beater, followed by ultrasonic homogenization.[14][18]
-
Perform several freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Prepare samples for Western blotting by normalizing the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary HSD17B13 antibody, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for HSD17B13 at each temperature for both the vehicle and this compound treated groups.
-
Plot the percentage of soluble HSD17B13 relative to the unheated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound treated group indicates target engagement.
-
Protocol 2: Measurement of Estradiol to Estrone Conversion in Mouse Liver by LC-MS/MS
Objective: To indirectly assess the in vivo target engagement of this compound by measuring its inhibitory effect on the conversion of estradiol to estrone in the liver.
Materials:
-
Mice
-
This compound and vehicle control
-
Estradiol (for exogenous administration, if required)
-
Homogenization buffer
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)[15]
-
Stable isotope-labeled internal standards (e.g., Estradiol-d4)
-
LC-MS/MS system
Procedure:
-
Animal Dosing and Sample Collection:
-
Dose mice with this compound or vehicle.
-
At a specified time, euthanize the animals and collect the liver.
-
Snap-freeze the liver tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh a portion of the frozen liver tissue and homogenize it in buffer.
-
Spike the homogenate with the internal standards.
-
-
Extraction:
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., MTBE) to the homogenate.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the steroids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate estradiol and estrone using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the analytes and internal standards using tandem mass spectrometry in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of estradiol and estrone standards.
-
Calculate the concentrations of estradiol and estrone in the liver samples.
-
Determine the ratio of estradiol (substrate) to estrone (product). An increased ratio in the this compound treated group compared to the vehicle group suggests inhibition of HSD17B13.
-
Quantitative Data Summary
| Parameter | This compound (or similar inhibitor) | Vehicle Control | Method | Reference |
| HSD17B13 Melting Temperature (Tm) Shift | Increased Tm | Baseline Tm | In Vivo CETSA | Fictional Example |
| Estradiol/Estrone Ratio in Liver | Significantly Increased | Baseline Ratio | LC-MS/MS | Fictional Example |
| Plasma ALT Levels | Reduced | Elevated (in disease model) | Biochemical Assay | [5] |
| Liver Fibrosis Score | Reduced | Elevated (in disease model) | Histology | [8][9][10] |
| Pro-inflammatory Gene Expression (e.g., IL-6) | Downregulated | Upregulated (in disease model) | qRT-PCR | [9] |
Note: Specific quantitative data for this compound is not publicly available. The table provides a template for expected outcomes based on the mechanism of action of HSD17B13 inhibitors.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for in vivo CETSA in liver tissue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huber.embl.de [huber.embl.de]
- 4. CETSA [cetsa.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 13. HSD17B13 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
BI-3231 Technical Support Center: Navigating NAD+ Dependency in Your Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of BI-3231, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). A key characteristic of BI-3231 is its strong dependency on Nicotinamide Adenine Dinucleotide (NAD+) for binding and inhibition of its target. This guide will help you navigate this dependency to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BI-3231 and what is its primary target?
BI-3231 is a potent and selective chemical probe that inhibits the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a potential therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][3]
Q2: What is the mechanism of action for BI-3231?
BI-3231 acts as an uncompetitive inhibitor with respect to NAD+.[4] This means that BI-3231 binding to HSD17B13 is strongly dependent on the prior binding of NAD+ to the enzyme.[4][5] The formation of the HSD17B13-NAD+ complex is a prerequisite for BI-3231 to bind effectively and exert its inhibitory effect.[4] Computational models suggest that the positively charged NAD+ in the cofactor binding pocket increases the binding affinity of the spatially adjacent, negatively charged BI-3231.[5]
Q3: Why is NAD+ concentration critical in my experiments with BI-3231?
The inhibitory activity of BI-3231 is directly influenced by the concentration of NAD+. As an uncompetitive inhibitor against NAD+, changes in NAD+ levels will significantly alter the apparent potency (IC50) of BI-3231.[1] Failure to control and optimize NAD+ concentration can lead to inconsistent, misleading, or difficult-to-interpret results.
Q4: What are the recommended storage conditions for BI-3231?
For long-term storage, BI-3231 solid should be stored at -20°C.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide
Problem 1: I'm observing a much lower potency (higher IC50) for BI-3231 than reported in the literature.
-
Possible Cause: Insufficient NAD+ concentration in your assay buffer. The binding of BI-3231 is highly dependent on NAD+.[5][7] Low levels of NAD+ will result in reduced binding and consequently, a higher apparent IC50.
-
Solution:
-
Verify the final concentration of NAD+ in your assay.
-
Perform a cross-titration experiment, varying the concentrations of both BI-3231 and NAD+ to determine the optimal NAD+ concentration for your specific assay conditions.[1]
-
Ensure that your NAD+ stock solution is fresh and has been stored properly to prevent degradation.
-
Problem 2: My results with BI-3231 are highly variable and not reproducible.
-
Possible Cause 1: Fluctuations in NAD+ concentration between experiments. Inconsistent preparation of assay buffers or degradation of NAD+ can lead to variability.
-
Solution 1: Prepare a large batch of assay buffer with a fixed NAD+ concentration for a set of experiments. Always use freshly prepared or properly stored NAD+ solutions.
-
Possible Cause 2: The chosen NAD+ concentration is on a steep part of the NAD+-dependency curve. Small variations in NAD+ concentration in this range will lead to large changes in BI-3231 potency.
-
Solution 2: Titrate NAD+ and choose a concentration that is in the saturating range for the enzyme under your experimental conditions. This will make the assay more robust to minor pipetting errors.
Problem 3: In my thermal shift assay (e.g., nanoDSF), BI-3231 does not appear to stabilize HSD17B13.
-
Possible Cause: Absence or low concentration of NAD+ in the assay buffer. Thermal stabilization of HSD17B13 by BI-3231 is only observed in the presence of NAD+.[1][7]
-
Solution: Ensure that NAD+ is included in your thermal shift assay buffer at an appropriate concentration (e.g., 0.5 mM to 5 mM have been shown to be effective).[1][7] Run controls with enzyme alone, enzyme + NAD+, and enzyme + BI-3231 (without NAD+) to confirm the NAD+ dependency.
Quantitative Data Summary
The potency of BI-3231 is highly dependent on the assay conditions, particularly the NAD+ concentration. Below is a summary of reported potency values.
| Compound | Target | Assay Type | IC50 | Ki | Notes |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 nM | 0.7 nM | Potency is NAD+ dependent.[2] |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 13 nM | - | Potency is NAD+ dependent.[2] |
| BI-3231 | Human HSD17B11 | Enzymatic Assay | > 10 µM | - | Demonstrates high selectivity.[8] |
Experimental Protocols
Key Experiment: Thermal Shift Assay (nanoDSF) to Confirm NAD+ Dependent Binding
This protocol is adapted from methodologies used to demonstrate the NAD+ dependency of BI-3231 binding to HSD17B13.[1][7]
Objective: To determine the melting temperature (Tm) of HSD17B13 in the presence and absence of BI-3231 and varying concentrations of NAD+, thereby demonstrating the NAD+-dependent thermal stabilization by the inhibitor.
Materials:
-
Purified human HSD17B13 protein
-
BI-3231 stock solution (in DMSO)
-
NAD+ stock solution (in assay buffer)
-
Assay Buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
-
nanoDSF instrument and capillaries
Procedure:
-
Prepare Protein Solutions: Dilute HSD17B13 to the final working concentration in the assay buffer.
-
Prepare Ligand Solutions:
-
Prepare a solution of BI-3231 at the desired final concentration (e.g., 10 µM) in assay buffer containing 2% DMSO.
-
Prepare control solutions with 2% DMSO in the assay buffer.
-
-
Set up Experimental Conditions: Prepare the following samples in separate capillaries:
-
HSD17B13 alone
-
HSD17B13 + 2% DMSO (Control)
-
HSD17B13 + varying concentrations of NAD+ (e.g., 0 mM, 0.5 mM, 5 mM)
-
HSD17B13 + BI-3231 + 2% DMSO (without NAD+)
-
HSD17B13 + BI-3231 + 2% DMSO + varying concentrations of NAD+ (e.g., 0.5 mM, 5 mM)
-
-
nanoDSF Measurement:
-
Load the samples into the capillaries.
-
Place the capillaries in the nanoDSF instrument.
-
Set the temperature gradient (e.g., from 20°C to 95°C at a ramp rate of 1°C/min).
-
Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
-
Data Analysis:
-
The instrument software will calculate the first derivative of the fluorescence ratio (F350/F330).
-
The peak of the first derivative corresponds to the melting temperature (Tm).
-
Compare the Tm values across the different conditions. A significant increase in Tm for samples containing both BI-3231 and NAD+ compared to the controls indicates NAD+-dependent binding and stabilization.
-
Visualizations
Caption: Uncompetitive inhibition mechanism of BI-3231.
Caption: Troubleshooting workflow for BI-3231 assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibition in NASH Models: A Profile of BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of inhibitors targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for Nonalcoholic Steatohepatitis (NASH). As the specific compound "Hsd17B13-IN-91" does not correspond to a distinct, publicly documented molecule in the scientific literature, this guide will focus on BI-3231 , a well-characterized, potent, and selective chemical probe for HSD17B13. We will objectively present its performance and the experimental data supporting its potential in NASH models.
Introduction to HSD17B13 as a Therapeutic Target in NASH
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Human genetic studies have identified a loss-of-function variant in the HSD17B13 gene that is associated with a reduced risk of progression from simple steatosis to the more advanced stages of chronic liver disease, including NASH and fibrosis.[1] This has positioned HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, as a compelling target for therapeutic intervention. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic variant.
BI-3231 has emerged as the first potent and selective small molecule inhibitor of HSD17B13, serving as a critical tool to explore the therapeutic potential of targeting this enzyme.[2]
Efficacy Data of BI-3231
The following tables summarize the available quantitative data for BI-3231, primarily from in vitro studies. While in vivo studies have been conducted, detailed quantitative efficacy data on histological endpoints in NASH models have not been extensively published. However, a recent publication has utilized BI-3231 as a benchmark compound, indicating that such data exists within a proprietary context.[3]
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | >10,000-fold vs. HSD17B11 | [4] |
| Mouse HSD17B13 | Enzymatic | 13 | [4] |
In Vitro Efficacy in a Lipotoxicity Model
Studies utilizing a palmitic acid-induced lipotoxicity model in HepG2 cells and primary mouse hepatocytes have demonstrated the protective effects of BI-3231.
| Cell Model | Treatment | Key Findings | Reference |
| HepG2 cells and primary mouse hepatocytes | Palmitic Acid + BI-3231 | Significantly decreased triglyceride accumulation. | [5] |
| Considerable improvement in hepatocyte proliferation and lipid homeostasis. | [5] | ||
| Restored mitochondrial respiratory function. | [5] |
Signaling Pathways and Mechanism of Action
The precise mechanism by which HSD17B13 inhibition confers hepatoprotection is an active area of research. Current evidence points towards the modulation of lipid and pyrimidine metabolism.
Proposed Signaling Pathway for HSD17B13 Inhibition
Caption: Proposed mechanism of HSD17B13 inhibition by BI-3231 in hepatocytes.
Inhibition of HSD17B13 by BI-3231 is thought to confer hepatoprotection through multiple pathways. It alters lipid metabolism, potentially through the SREBP-1c/FAS pathway, and has been shown to decrease pyrimidine catabolism by influencing dihydropyrimidine dehydrogenase (DPYD).[3][5] These effects collectively contribute to a reduction in the key pathological features of NASH.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in the evaluation of HSD17B13 inhibitors.
In Vitro: Palmitic Acid-Induced Lipotoxicity in HepG2 Cells
This model simulates the cellular stress observed in NASH due to excess free fatty acids.
References
- 1. enanta.com [enanta.com]
- 2. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsd17B13 Inhibitor Efficacy: A Comparative Guide to Small Molecules and RNAi
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors and RNA interference (RNAi) for validating the efficacy of targeting Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Hsd17B13: A Key Player in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] Upregulation of Hsd17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD).[3] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][4] This protective effect has positioned Hsd17B13 as a compelling target for therapeutic intervention.
The primary strategies for inhibiting Hsd17B13 function are small molecule inhibitors and RNA interference (RNAi) therapies. Both approaches aim to reduce the functional activity of the Hsd17B13 protein, but they operate through distinct mechanisms.
Mechanisms of Action: Small Molecules vs. RNAi
Small molecule inhibitors are typically designed to bind directly to the Hsd17B13 enzyme, often at its active site, thereby blocking its catalytic activity. This direct inhibition prevents the enzyme from metabolizing its substrates.
RNAi, on the other hand, targets the Hsd17B13 messenger RNA (mRNA), the template for protein synthesis. Small interfering RNAs (siRNAs) are designed to be complementary to a specific sequence of the Hsd17B13 mRNA. Once introduced into a hepatocyte, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and degrades the target mRNA, preventing the translation of the Hsd17B13 protein and effectively reducing its levels in the cell.[5][6]
Comparative Efficacy: A Look at the Data
Direct head-to-head comparative studies of small molecule inhibitors and RNAi for Hsd17B13 are not yet widely published. However, data from separate preclinical and clinical studies provide insights into the efficacy of each approach.
Table 1: Comparison of Hsd17B13 Inhibition Strategies
| Feature | Small Molecule Inhibitors | RNAi Therapeutics (siRNA) |
| Mechanism of Action | Direct enzymatic inhibition | Post-transcriptional gene silencing (mRNA degradation) |
| Target | Hsd17B13 protein | Hsd17B13 mRNA |
| Example Compound | BI-3231[7] | ARO-HSD (GSK4532990)[5][8], ALN-HSD (Rapirosiran)[9][10] |
| Reported Efficacy | BI-3231: IC50 of 1.4 µM in in vitro assays[7] | ARO-HSD: Mean HSD17B13 mRNA reduction of up to 93.4% in patients with suspected NASH[8][11]. ALN-HSD: Median reduction of HSD17B13 mRNA of 78% in patients with MASH[10]. |
| Specificity | Can have off-target effects on other proteins. | Highly specific to the target mRNA sequence, but potential for off-target effects exists. |
| Delivery | Oral or injectable formulations. | Often requires specialized delivery systems (e.g., GalNAc conjugation for hepatocyte targeting).[6] |
| Duration of Effect | Typically requires frequent dosing. | Can have a long duration of action, allowing for less frequent dosing. |
Experimental Validation of Hsd17B13 Inhibitors using RNAi
A crucial step in the development of a small molecule inhibitor is to validate that its observed effects are indeed due to the inhibition of the intended target. RNAi provides a powerful tool for this "on-target" validation. By specifically knocking down Hsd17B13 expression with siRNA, researchers can determine if this phenocopies the effect of the small molecule inhibitor.
Below is a detailed protocol for a typical in vitro experiment to validate the efficacy of an Hsd17B13 small molecule inhibitor using siRNA.
Experimental Protocol: In Vitro Validation of an Hsd17B13 Inhibitor with siRNA
Objective: To determine if the cellular effects of a small molecule inhibitor are mediated through the specific inhibition of Hsd17B13.
Cell Line: Human hepatocyte cell line (e.g., HepG2 or Huh7).
Materials:
-
Hsd17B13 small molecule inhibitor
-
Hsd17B13-specific siRNA (validated for knockdown efficiency)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for downstream analysis (e.g., qPCR primers for Hsd17B13 and a housekeeping gene, antibodies for Western blotting, assay kits for functional readouts).
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed hepatocytes in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: a. In separate tubes, dilute the Hsd17B13 siRNA and the non-targeting control siRNA in Opti-MEM. b. In another tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA solutions with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation. d. Add the siRNA-lipid complexes to the cells in fresh, serum-free medium. e. Incubate the cells with the transfection complexes for 4-6 hours at 37°C. f. After incubation, replace the transfection medium with complete cell culture medium.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with the Hsd17B13 small molecule inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours, depending on the desired endpoint.
-
Harvest and Analysis: a. RNA Analysis (qPCR): Harvest a subset of cells to isolate RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to confirm the knockdown of Hsd17B13 mRNA levels in the siRNA-treated groups. b. Protein Analysis (Western Blot): Lyse the remaining cells to extract total protein. Perform Western blotting using an antibody specific for Hsd17B13 to confirm the reduction in protein levels. c. Functional Analysis: Perform relevant functional assays to assess the phenotypic outcome. This could include measuring lipid accumulation (e.g., Oil Red O staining), cell viability, or specific enzyme activity.
Expected Results:
-
The Hsd17B13 siRNA should significantly reduce both Hsd17B13 mRNA and protein levels compared to the non-targeting control.
-
The small molecule inhibitor should produce a dose-dependent effect on the chosen functional readout in the cells treated with the non-targeting control siRNA.
-
In the cells treated with the Hsd17B13 siRNA, the effect of the small molecule inhibitor should be blunted or absent. This indicates that the inhibitor's effect is dependent on the presence of the Hsd17B13 protein.
Visualizing the Pathways and Processes
To better understand the context of Hsd17B13 inhibition, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for inhibitor validation.
Caption: Hsd17B13 Signaling Pathway in Hepatocytes.
Caption: Workflow for Validating Hsd17B13 Inhibitor Efficacy with RNAi.
Conclusion
Both small molecule inhibitors and RNAi therapeutics represent promising strategies for targeting Hsd17B13 in the treatment of liver diseases. While small molecules offer the convenience of traditional drug development pathways, RNAi provides a highly specific and potent method for reducing target protein expression. The use of RNAi as a validation tool is indispensable for confirming the on-target activity of small molecule inhibitors, ensuring that their therapeutic effects are mediated through the intended mechanism of action. As research in this field progresses, further studies, including direct comparative trials, will be crucial for fully elucidating the relative merits of each approach in a clinical setting.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hsd17B13-IN-91 selectivity against other HSD17B isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of recently developed small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. Due to the limited publicly available selectivity data for Hsd17B13-IN-91, this guide focuses on well-characterized inhibitors with published selectivity profiles.
Introduction to HSD17B13 and the Importance of Selectivity
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease.[2] This has spurred the development of HSD17B13 inhibitors as a potential therapeutic strategy.
The human HSD17B family consists of 15 members, many of which are involved in steroid hormone metabolism and other critical physiological processes. Therefore, the selectivity of HSD17B13 inhibitors against other HSD17B isoforms is a critical parameter to minimize off-target effects and ensure a favorable safety profile. This guide presents available data on the selectivity of leading HSD17B13 inhibitors.
Comparative Selectivity of HSD17B13 Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of several HSD17B13 inhibitors.
| Compound | Target Isoform | IC50 (nM) | Comparison Isoform | IC50 (nM) | Selectivity (Fold) | Reference |
| BI-3231 | hHSD17B13 | 1 | hHSD17B11 | >10,000 | >10,000 | [3][4] |
| mHSD17B13 | 13 | [3] | ||||
| EP-036332 | hHSD17B13 | 14 | hHSD17B1 | >100,000 | >7,000 | [5] |
| mHSD17B13 | 2.5 | [5] | ||||
| EP-040081 | hHSD17B13 | 79 | hHSD17B1 | >100,000 | >1,265 | [5] |
| mHSD17B13 | 74 | [5] |
h: human, m: mouse
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. Below are representative protocols for key experiments cited in this guide.
HSD17B13 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or leukotriene B4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Test compounds (inhibitors)
-
96- or 384-well plates
-
Detection method: Mass spectrometry to detect product formation or a coupled-enzyme luminescence assay (e.g., NAD-Glo™) to measure NADH production.[6]
Procedure:
-
Add assay buffer, substrate, and NAD+ to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant HSD17B13 enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction.
-
Quantify the product formation or NADH production using a suitable detection method.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B13 Inhibition Assay
This assay measures the inhibition of HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Cell culture medium and reagents.
-
Substrate (e.g., estradiol).
-
Test compounds.
-
Lysis buffer.
-
Detection method: Mass spectrometry to quantify the product in the cell lysate.
Procedure:
-
Plate the HSD17B13-expressing cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Add the substrate to the cell culture medium and incubate.
-
Wash the cells and lyse them to release intracellular contents.
-
Analyze the cell lysate using mass spectrometry to quantify the amount of product formed.
-
Calculate the IC50 value based on the reduction of product formation in the presence of the inhibitor.[7]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the significance of HSD17B13 inhibition.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Workflow for determining HSD17B13 inhibitor potency.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic avenue for chronic liver diseases. The data presented in this guide for compounds such as BI-3231, EP-036332, and EP-040081 demonstrate that high selectivity for HSD17B13 over other HSD17B isoforms is achievable. As more data on novel inhibitors becomes publicly available, this guide will be updated to provide the most current comparative analysis for the research community.
References
- 1. opnme.com [opnme.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
Comparative In Vivo Validation of Hsd17B13 Inhibitors in Rodent Models
An Essential Guide for Researchers in Liver Disease Therapeutics
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases.[1][2] Large-scale human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3] This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 to replicate this protective genetic profile.
While information regarding a specific compound designated "Hsd17B13-IN-91" is not available in the public domain, several other small molecule inhibitors and RNA interference (RNAi) therapeutics have been described and evaluated in preclinical rodent models. This guide provides a comparative overview of the in vivo validation of these key Hsd17B13 inhibitors, presenting experimental data, detailed protocols, and relevant biological pathways to aid researchers in the field of liver disease drug development.
Comparative Data on Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for prominent Hsd17B13 inhibitors, allowing for a clear comparison of their biochemical potency, pharmacokinetic properties, and in vivo efficacy in rodent models.
Table 1: In Vitro Potency and Selectivity of Hsd17B13 Inhibitors
| Compound | Type | Target | IC50 / Kᵢ (Human) | IC50 / Kᵢ (Mouse) | Selectivity | Reference |
| INI-822 | Small Molecule | HSD17B13 | Low nM potency | - | >100-fold vs. other HSD17B family members | [4] |
| BI-3231 | Small Molecule | HSD17B13 | Kᵢ: Single-digit nM | Kᵢ: Single-digit nM | >10,000-fold vs. HSD17B11 | [5][6] |
| Compound 32 | Small Molecule | HSD17B13 | IC50: 2.5 nM | - | High | [7] |
| EP-036332 | Small Molecule | HSD17B13 | IC50: 1 nM | IC50: 2 nM | >1000-fold vs. HSD17B4, 7, 10, 11, 12 | [8] |
| ARO-HSD | RNAi | HSD17B13 mRNA | - | - | Target-specific siRNA | [9][10] |
Table 2: Summary of In Vivo Pharmacokinetic (PK) Properties in Rodents
| Compound | Species | Administration | Key PK Parameters | Reference |
| INI-822 | Mouse, Rat, Dog | Oral | Low clearance, good oral bioavailability | [4] |
| BI-3231 | Mouse | IV, PO, SC | Rapid plasma clearance, low oral bioavailability, significant liver accumulation | [5] |
| Compound 32 | Mouse | - | Significantly better PK profile than BI-3231, liver-targeting | [7] |
| EP-037429 | Mouse | Oral Gavage | Prodrug of EP-036332 | [8] |
Table 3: Summary of In Vivo Efficacy in Rodent Models of Liver Disease
| Compound | Rodent Model | Key Efficacy Endpoints | Results | Reference |
| INI-822 | Zucker Obese Rats | Changes in bioactive lipids | 79-fold increase in HSD17B13 substrate 12-HETE | [11] |
| Compound 32 | Mouse Models of MASH | Anti-MASH effects | Better anti-MASH effects compared to BI-3231 | [7] |
| EP-037429 | Adenoviral Liver Injury (Mouse) | Markers of inflammation, injury, fibrosis | Hepatoprotective effects observed | [8] |
| shRNA Knockdown | High-Fat Diet (HFD) Obese Mice | Hepatic steatosis, ALT, fibrosis markers | Markedly improved hepatic steatosis, decreased serum ALT | [12][13] |
Featured Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of Hsd17B13 inhibitors. The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for HSD17B13 and a typical experimental workflow.
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Caption: General experimental workflow for in vivo inhibitor validation.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Evaluation of an HSD17B13 Inhibitor in a Diet-Induced Mouse Model of NASH
This protocol is a composite based on methodologies used for evaluating HSD17B13 knockdown and small molecule inhibitors in chronic liver injury models.[8][12]
-
Animal Model:
-
Species: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to water and a standard chow diet.
-
-
NASH Induction:
-
Diet: Switch mice to a high-fat diet (HFD, e.g., 60% kcal from fat) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) to induce steatosis, inflammation, and fibrosis.
-
Duration: Maintain mice on the diet for a period sufficient to establish the desired pathology (e.g., 12-20 weeks).
-
-
Inhibitor Administration:
-
Groups: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: HSD17B13 inhibitor (e.g., EP-037429) at one or more dose levels.
-
-
Dosing: Administer the inhibitor or vehicle daily via oral gavage for the final 4-8 weeks of the study.
-
-
Endpoint Analysis:
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for plasma analysis. Perfuse the liver with saline and harvest tissue for histology, gene expression, and lipid analysis.
-
Plasma Analysis: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. Score using the NAFLD Activity Score (NAS) and fibrosis staging.
-
Gene Expression: Isolate RNA from a separate liver portion and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism.
-
Lipidomics: Perform untargeted lipidomics on liver tissue to assess changes in lipid profiles, including triglycerides and phospholipids.[8]
-
Protocol 2: Pharmacokinetic (PK) Study of an HSD17B13 Inhibitor in Mice
This protocol is based on the methods described for the characterization of BI-3231.[5]
-
Animal Model:
-
Species: Male C57BL/6J mice.
-
Housing: House animals as described in Protocol 1.
-
-
Compound Administration:
-
Groups: Assign mice to different administration route groups (n=3 per group):
-
Intravenous (IV): Administer a single bolus dose via the tail vein.
-
Oral (PO): Administer a single dose via oral gavage.
-
-
Formulation: Formulate the compound in a suitable vehicle (e.g., a solution of DMSO, Solutol HS 15, and water).
-
-
Sample Collection:
-
Timepoints: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Distribution (Optional): At a terminal timepoint, collect tissues of interest (e.g., liver, kidney, brain) to assess compound distribution.
-
-
Bioanalysis and PK Calculation:
-
Quantification: Determine the concentration of the inhibitor in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin. Parameters include: Clearance (CL), Volume of distribution (Vd), half-life (t½), Area Under the Curve (AUC), and oral bioavailability (F%).
-
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising strategy for the treatment of NASH and other chronic liver diseases. While direct in vivo data for a compound named "this compound" is not publicly documented, a growing body of preclinical evidence for alternative small molecules like INI-822, BI-3231, and EP-036332, as well as RNAi therapeutics like ARO-HSD, demonstrates successful target engagement and favorable downstream effects in rodent models of liver injury. These studies have established proof-of-concept by showing that inhibiting HSD17B13 can modulate lipid metabolism and reduce markers of liver damage. However, it is noteworthy that studies using Hsd17b13 knockout mice have yielded some conflicting results, suggesting potential species-specific differences in the enzyme's function that warrant further investigation.[14][15][16] As these compounds advance through clinical development, the insights gained from these foundational rodent models will be critical for translating the promise of HSD17B13 inhibition into effective therapies for patients with liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inipharm.com [inipharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. enanta.com [enanta.com]
- 9. natap.org [natap.org]
- 10. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. businesswire.com [businesswire.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) has emerged as a promising therapeutic strategy for the treatment of non-alcoholic steatohepatitis (NASH) and other liver diseases. A growing body of evidence from genetic studies suggests that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of liver disease.[1][2] This has spurred the development of various inhibitory modalities, including small molecules and RNA interference (RNAi) therapeutics. Understanding the pharmacokinetic (PK) profiles of these inhibitors is crucial for their clinical development and for optimizing dosing regimens. This guide provides a comparative overview of the available pharmacokinetic data for prominent Hsd17B13 inhibitors.
Overview of Hsd17B13 Inhibitors
The landscape of Hsd17B13 inhibitors is diverse, encompassing two primary modalities:
-
Small Molecule Inhibitors: These are chemically synthesized compounds that directly bind to and inhibit the enzymatic activity of the Hsd17B13 protein. An example of this class is BI-3231.[3][4]
-
RNA Interference (RNAi) Therapeutics: These agents, such as ARO-HSD, rapirosiran (formerly ALN-HSD), and GSK4532990, are designed to specifically degrade the messenger RNA (mRNA) of Hsd17B13, thereby preventing the synthesis of the Hsd17B13 protein.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for selected Hsd17B13 inhibitors. It is important to note that direct comparison between these agents is challenging due to differences in the studied species (preclinical vs. clinical), study design, and the inherent differences in the nature of small molecules versus RNAi therapeutics.
Table 1: Preclinical Pharmacokinetic Profile of BI-3231 in Rodents
| Parameter | Mouse | Rat |
| Dose & Route | 50 µmol/kg, oral | N/A |
| Cmax (plasma) | ~1 µM (at 0.25h) | N/A |
| t1/2 (plasma) | Short | Biphasic, rapid clearance |
| Clearance | High | High |
| Tissue Distribution | Extensive liver accumulation and retention | N/A |
| Metabolism | Pronounced Phase II metabolic biotransformation | Glucuronidation |
| Excretion | N/A | Biliary excretion of parent compound and its glucuronide is a major contributor to clearance.[6] |
Data for BI-3231 is derived from preclinical studies.[3][6][7]
| Inhibitor | Development Phase | Available Pharmacokinetic Data |
| ARO-HSD | Phase 1/2 (NCT04202354)[8][9][10][11] | Pharmacokinetics were evaluated in healthy volunteers and patients with NASH.[8][9][10][11] Specific quantitative data on AUC, Cmax, and t1/2 are not publicly available. The pharmacodynamic effect (reduction in HSD17B13 mRNA) was dose-dependent.[9][12] |
| Rapirosiran (ALN-HSD) | Phase 1 (NCT04565717)[13][14] | In a Phase 1 study in healthy adults, plasma concentrations of rapirosiran declined rapidly by 24 hours post-dose.[13] The terminal half-life ranged from 4.2 to 6.7 hours. Across different doses, 17% to 37% of the drug was excreted in the urine.[13][15] |
| GSK4532990 | Phase 2b (NCT05583344)[16][17][18][19] | Pharmacokinetic and pharmacodynamic modeling is being used to support quarterly and monthly dosing regimens.[2] Specific PK parameters from clinical trials are not yet publicly disclosed. |
Note: Publicly available quantitative pharmacokinetic data for RNAi therapeutics from clinical trials is limited at this stage of development.
Experimental Protocols
Detailed experimental protocols for clinical trials are often proprietary. However, based on published preclinical studies and general knowledge of pharmacokinetic analysis, the following methodologies are representative.
Preclinical Pharmacokinetic Study of a Small Molecule Inhibitor (e.g., BI-3231)
1. Animal Model: Studies are typically conducted in rodent species such as mice and rats.[6]
2. Drug Administration: The compound is administered via relevant routes, commonly oral (gavage) and intravenous (bolus or infusion), to assess oral bioavailability and clearance.
3. Sample Collection: Blood samples are collected at multiple time points post-dosing from a suitable site (e.g., tail vein, retro-orbital sinus). For tissue distribution studies, organs of interest (e.g., liver, kidney) are collected at specified times after euthanasia.
4. Sample Processing: Blood is processed to plasma or serum. Tissue samples are homogenized.
5. Bioanalysis: The concentration of the drug and its potential metabolites in plasma and tissue homogenates is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[20]
6. Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
Clinical Pharmacokinetic Study of an RNAi Therapeutic (e.g., ARO-HSD, Rapirosiran)
1. Study Population: Phase 1 studies are typically conducted in healthy volunteers, with subsequent phases in the target patient population (e.g., patients with NASH).[8][21]
2. Drug Administration: RNAi therapeutics targeting the liver are often administered via subcutaneous injection.[5]
3. Sample Collection: Blood and urine samples are collected at predetermined time points after drug administration to characterize the plasma concentration-time profile and urinary excretion.[13]
4. Bioanalysis: The concentration of the RNAi therapeutic in plasma and urine is measured using a highly sensitive and specific analytical method, such as LC-MS/MS or a validated ligand-binding assay.[22][23]
5. Pharmacodynamic Assessment: To assess the biological effect of the drug, liver biopsies may be taken before and after treatment to measure the levels of Hsd17B13 mRNA and protein.[8][12]
6. Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: The relationship between drug exposure (pharmacokinetics) and the biological response (pharmacodynamics, e.g., mRNA reduction) is analyzed to inform dose selection and dosing frequency for subsequent studies.[2]
Visualizing Key Pathways and Processes
Hsd17B13 Signaling and Pathophysiological Role
Caption: Simplified signaling pathways influenced by Hsd17B13 and points of therapeutic intervention.
General Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
Conclusion
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primarysourceai.substack.com [primarysourceai.substack.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. natap.org [natap.org]
- 9. arrowheadpharma.com [arrowheadpharma.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. arrowheadpharma.com [arrowheadpharma.com]
- 12. arrowheadpharma.com [arrowheadpharma.com]
- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. capella.alnylam.com [capella.alnylam.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. ichgcp.net [ichgcp.net]
- 19. Phase 2b Study of GSK4532990 in Adults With NASH | MedPath [trial.medpath.com]
- 20. agilent.com [agilent.com]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. A multiplexed hybrid LC-MS/MS pharmacokinetic assay to measure two co-administered monoclonal antibodies in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Crucial Safety Information Regarding the Disposal of Hsd17B13-IN-91
Immediate Action Required: Obtain the Safety Data Sheet (SDS) from the supplier of Hsd17B13-IN-91 before any handling or disposal. This document contains critical safety and disposal information specific to the compound.
Extensive searches for a publicly available Safety Data Sheet (SDS) for a compound specifically named "this compound" have been unsuccessful. The search results indicate the existence of several similarly named research chemicals, such as HSD17B13-IN-1, HSD17B13-IN-2, and HSD17B13-IN-9, but no specific documentation for "this compound" was found.
Without the manufacturer-provided SDS, it is not possible to provide specific, safe, and compliant disposal procedures for this compound. The chemical and physical properties, as well as the associated hazards of novel research compounds, can vary significantly. Therefore, relying on general disposal guidelines is not recommended and could be hazardous.
General Protocol for the Disposal of Research Chemicals
For researchers, scientists, and drug development professionals, adherence to established safety protocols is paramount. The following is a general workflow for the proper handling and disposal of a research chemical when the specific SDS is available.
Caption: General workflow for safe handling and disposal of laboratory chemicals.
Key Steps for Ensuring Safe Disposal:
-
Obtain the SDS: Your primary and most critical step is to obtain the specific SDS for this compound from the chemical supplier. This document is the definitive source of information.
-
Review Section 13: Disposal Considerations: The SDS will have a dedicated section on disposal. This will provide guidance on whether the chemical can be treated as non-hazardous or if it requires special disposal methods due to toxicity, reactivity, ignitability, or corrosivity.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Every research institution has an EHS office responsible for managing chemical waste. They will provide you with specific instructions on how to collect, label, and store this compound waste in accordance with local, state, and federal regulations.
-
Proper Labeling and Storage of Waste:
-
Use a designated and properly labeled waste container provided by your EHS office.
-
The label should clearly identify the contents, including the full chemical name ("this compound") and any known hazards.
-
Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
-
-
Do Not Dispose of Down the Drain or in General Trash: Unless explicitly permitted by the SDS and your institution's EHS office, never dispose of research chemicals down the sink or in the regular trash. This can lead to environmental contamination and pose a risk to public health.
In the absence of a specific SDS for "this compound," treat the substance as hazardous. Assume it has unknown toxicity and handle it with the highest level of precaution until you can obtain the necessary safety information from the supplier. Your institution's EHS department is a critical resource for guidance in such situations.
Essential Safety and Operational Guidance for Handling Hsd17B13 Inhibitors
This document provides crucial safety, handling, and disposal information for potent Hsd17B13 inhibitors, exemplified by compounds such as Hsd17B13-IN-9. Given that "Hsd17B13-IN-91" does not correspond to a known commercially available compound, this guide is based on best practices for handling similar research-grade small molecule inhibitors. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound being used.
Safety and Handling
The following guidelines are essential for the safe handling of potent chemical compounds in a laboratory setting. Adherence to these procedures is critical to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Hsd17B13 inhibitors.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of chemical solutions. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for large quantities or splash risks. | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. For weighing powders, a ventilated balance enclosure is recommended. | Prevents inhalation of airborne powder or aerosols. |
Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Containment : For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Neutralization : If applicable and safe to do so, neutralize the spilled chemical according to the SDS.
-
Cleanup : Wearing appropriate PPE, carefully clean the area with the absorbent material. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontamination : Decontaminate the spill area with an appropriate solvent (e.g., soap and water, followed by 70% ethanol), and wipe dry.
-
Reporting : Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Operational Plan: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of a potent Hsd17B13 inhibitor. All procedures should be performed in a chemical fume hood.
Materials:
-
Hsd17B13 inhibitor (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Ventilated balance enclosure (recommended)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation :
-
Don all required PPE.
-
Ensure the chemical fume hood is functioning correctly.
-
Label the microcentrifuge tube or vial with the compound name, concentration, solvent, and date.
-
-
Weighing the Compound :
-
Carefully weigh the desired amount of the Hsd17B13 inhibitor powder using a calibrated analytical balance, preferably within a ventilated enclosure to minimize inhalation risk.
-
Record the exact weight.
-
-
Solubilization :
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the weighed compound.
-
-
Dissolution :
-
Cap the tube securely.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (if the compound is heat-stable) may aid dissolution.
-
-
Storage :
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Chemical Waste : All unused Hsd17B13 inhibitor, contaminated consumables (e.g., pipette tips, gloves, absorbent pads), and empty containers should be disposed of as hazardous chemical waste.
-
Waste Containers : Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Institutional Guidelines : Follow all local, state, and federal regulations, as well as institutional EHS guidelines for chemical waste disposal.[2] Never dispose of chemical waste down the drain.
Signaling Pathway and Experimental Workflow Visualizations
HSD17B13's Role in NAFLD Progression
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4][5] Its activity is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[3][4][6] Inhibiting HSD17B13 is a therapeutic strategy being explored to mitigate liver damage.[7]
Caption: HSD17B13 signaling in NAFLD.
General Workflow for Handling a Chemical Inhibitor
The following diagram illustrates a typical workflow for receiving, preparing, using, and disposing of a potent chemical inhibitor in a research laboratory.
Caption: Chemical inhibitor handling workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.origene.com [cdn.origene.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
